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Core Science & Biosynthesis

Exploratory

An In-Depth Technical Guide to the Properties of N-Methylated Bromopyrazinone Derivatives

Abstract This technical guide provides a comprehensive overview of N-methylated bromopyrazinone derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. While d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-methylated bromopyrazinone derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific trifecta of functionalities is emerging, this guide synthesizes information from related pyrazinone, pyrazole, and other nitrogen-containing heterocyclic chemistry to present a scientifically grounded perspective. We will delve into the synthetic strategies, physicochemical properties, and anticipated biological activities of these promising molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and insights into the practical applications of this compound class.

Introduction: The Pyrazinone Scaffold and the Impact of Strategic Functionalization

The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic bioactive molecules.[1] Its inherent chemical features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. The strategic incorporation of specific functional groups, namely N-methylation and bromination, can profoundly influence a molecule's biological activity, metabolic stability, and target-binding affinity.

N-Methylation: The introduction of a methyl group on a nitrogen atom within a heterocyclic ring is a common and impactful strategy in drug design.[2] This modification can:

  • Enhance Lipophilicity: Improving membrane permeability and oral bioavailability.

  • Increase Metabolic Stability: By blocking sites susceptible to N-dealkylation, a common metabolic pathway.

  • Modulate Binding Affinity: The steric and electronic effects of the methyl group can alter the conformation of the molecule, leading to improved or more selective binding to biological targets.[3]

Bromination: The incorporation of a bromine atom can also significantly alter a molecule's properties:

  • Increased Lipophilicity: Similar to methylation, bromination increases the molecule's lipophilic character.

  • Enhanced Binding Interactions: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to higher affinity and selectivity for protein targets.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the reactivity and electronic distribution of the pyrazinone ring.

The combination of these two functionalities on a pyrazinone scaffold is a compelling strategy for the development of novel therapeutic agents. This guide will explore the methodologies to achieve this and the anticipated properties of the resulting derivatives.

Synthetic Strategies for N-Methylated Bromopyrazinone Derivatives

The synthesis of N-methylated bromopyrazinone derivatives can be approached through several routes, either by functionalizing a pre-existing pyrazinone core or by constructing the ring system with the desired substituents already in place.

Synthesis of the 2(1H)-Pyrazinone Core

A common and versatile method for the synthesis of the 2(1H)-pyrazinone ring involves the condensation of α-amino acids or their derivatives with α-dicarbonyl compounds.

Introduction of N-Methylation and Bromination

Once the pyrazinone core is synthesized, N-methylation and bromination can be introduced. The order of these steps can be crucial and may require careful optimization to avoid unwanted side reactions.

Pathway A: Bromination followed by N-Methylation

Pathway_A start 2(1H)-Pyrazinone step1 Bromination (e.g., NBS, Br2) start->step1 intermediate Bromopyrazinone step1->intermediate step2 N-Methylation (e.g., MeI, (Me)2SO4) intermediate->step2 end N-Methylated Bromopyrazinone step2->end

Diagram 1: Synthetic pathway involving bromination followed by N-methylation.

Pathway B: N-Methylation followed by Bromination

Pathway_B start 2(1H)-Pyrazinone step1 N-Methylation (e.g., MeI, (Me)2SO4) start->step1 intermediate N-Methyl-pyrazinone step1->intermediate step2 Bromination (e.g., NBS, Br2) intermediate->step2 end N-Methylated Bromopyrazinone step2->end

Diagram 2: Synthetic pathway involving N-methylation followed by bromination.

Experimental Protocol: A General Procedure for the Synthesis of a Brominated Pyrazine Derivative

The following protocol for the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide provides a relevant example of incorporating a bromo- and methyl-substituted moiety onto a pyrazine core.[4]

Step 1: Amide Coupling

  • To a dried 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 50 mL of dichloromethane (DCM), 4-bromo-3-methylaniline (1.0 eq, 10 mmol), and 4-dimethylaminopyridine (DMAP) (0.2 eq, 2.0 mmol).[4]

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Once the temperature reaches 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) under an inert atmosphere.[4]

  • Remove the ice bath and allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[4]

Physicochemical Properties and Spectroscopic Characterization

The introduction of N-methyl and bromo substituents is expected to significantly influence the physicochemical properties of the pyrazinone derivatives.

PropertyExpected Effect of N-MethylationExpected Effect of BrominationCombined Effect
Lipophilicity (LogP) IncreaseIncreaseSignificant Increase
Polar Surface Area (PSA) Decrease (loss of N-H bond)Minimal changeOverall Decrease
Melting Point Generally decreasesGenerally increasesVariable
Solubility May increase in non-polar solventsMay decrease in polar solventsDependent on overall structure

Spectroscopic Characterization:

The structural elucidation of N-methylated bromopyrazinone derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The N-methyl group will typically appear as a singlet in the range of 3.5-4.0 ppm. The protons on the pyrazinone ring will show characteristic shifts and coupling patterns depending on the substitution pattern.

    • ¹³C NMR: The carbon of the N-methyl group will have a characteristic chemical shift. The carbon atom attached to the bromine will also show a distinct chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), confirming the presence of a single bromine atom in the molecule.

  • Infrared (IR) Spectroscopy: The absence of an N-H stretching band (typically around 3200-3400 cm⁻¹) and the presence of characteristic C=O and C=C stretching frequencies for the pyrazinone ring will be indicative of successful N-methylation.

Potential Biological Activities and Therapeutic Applications

While specific biological data for N-methylated bromopyrazinone derivatives is limited, the known activities of related pyrazinone and pyrazole compounds provide a strong basis for predicting their therapeutic potential.

Kinase Inhibition

Pyrazine and pyrazinone scaffolds are prevalent in a number of clinically approved and investigational kinase inhibitors.[5][6] The N-methylated bromopyrazinone core could serve as a valuable scaffold for designing inhibitors of various kinases implicated in cancer and inflammatory diseases, such as:

  • c-Jun N-terminal kinases (JNKs): Pyrazole-based inhibitors of JNKs have been reported.[7]

  • Transforming growth factor-β activated kinase-1 (TAK1): Imidazopyrazine derivatives have shown potent inhibitory effects against TAK1.[6]

  • Mammalian Target of Rapamycin (mTOR): Imidazopyrazine analogues have been claimed as mTOR inhibitors.[8]

Kinase_Inhibition compound N-Methylated Bromopyrazinone Derivative kinase Kinase (e.g., JNK, TAK1, mTOR) compound->kinase Binds to Active Site inhibition Inhibition of Kinase Activity kinase->inhibition cellular_effect Downstream Cellular Effects (e.g., ↓ Proliferation, ↑ Apoptosis) inhibition->cellular_effect therapeutic_outcome Therapeutic Outcome (e.g., Anti-cancer, Anti-inflammatory) cellular_effect->therapeutic_outcome

Diagram 3: Proposed mechanism of action for N-methylated bromopyrazinone derivatives as kinase inhibitors.

Antimicrobial Activity

Pyrazine and pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[9][10][11][12] The N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been specifically shown to possess antibacterial activity against extensively drug-resistant S. Typhi.[4] The combination of the pyrazinone core, N-methylation, and bromination could lead to potent antimicrobial agents.

Table of Minimum Inhibitory Concentrations (MIC) for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR-S. Typhi [4]

CompoundMIC (mg/mL)MBC (mg/mL)
5a 50100
5b 2550
5c 12.525
5d 6.2512.5

MBC: Minimum Bactericidal Concentration

Future Perspectives and Conclusion

N-methylated bromopyrazinone derivatives represent a promising, yet underexplored, area of medicinal chemistry. The synthesis of a focused library of these compounds and their subsequent screening against a panel of biological targets, particularly kinases and microbial pathogens, is a logical and compelling next step. The insights gained from such studies will be invaluable in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this fascinating class of molecules.

This guide has provided a foundational understanding of the synthesis, properties, and potential applications of N-methylated bromopyrazinone derivatives by drawing upon established principles and data from closely related compound classes. It is our hope that this document will serve as a valuable resource and a catalyst for further research in this exciting field.

References

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). PubMed. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Bentham Science. [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017). ResearchGate. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (n.d.). Ingenta Connect. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • Synthetic 2(1H)-pyrazinones with pharmacological activity. (2023). ResearchGate. [Link]

  • N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017). Organic Synthesis International. [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). Journal of Applied Pharmaceutical Science. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). PMC. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). PubMed. [Link]

  • N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (n.d.). ResearchGate. [Link]

  • Biochemical and Behavioral Characterization of Novel Methylphenidate Analogs. (2016). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). PMC. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. (n.d.). ResearchGate. [Link]

  • Bromination of 2-pyrazolines and 3,4,5-trimethylpyrazole. (1983). Semantic Scholar. [Link]

  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. (2025). FULIR. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PMC. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). PMC. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). ResearchGate. [Link]

  • Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. (2019). PubMed. [Link]

  • Bromination of some pyridine and diazine N-oxides. (1982). The Journal of Organic Chemistry. [Link]

  • Imidazopyrazine Derivatives As Inhibitors of mTOR. (2013). PMC. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI. [Link]

  • Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. (2019). PMC. [Link]

  • Recent Advances in Synthetic Routes to Azacycles. (2023). MDPI. [Link]

  • N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. (2016). Chemical Communications. [Link]

  • Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs. (2020). PMC. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

  • Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs. (2020). ResearchGate. [Link]

  • Synthetic routes to mono-N-functionalized P 2N 2-ligands. (2006). ResearchGate. [Link]

Sources

Foundational

3-Amino-5-bromo-1-methylpyrazin-2-one molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and applications of 3-Amino-5-bromo-1-methylpyrazin-2-one , a critical heterocyclic scaffold in medicinal chemistry. Core Scaffold for Kina...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 3-Amino-5-bromo-1-methylpyrazin-2-one , a critical heterocyclic scaffold in medicinal chemistry.

Core Scaffold for Kinase Inhibitor Development [1]

Executive Summary

3-Amino-5-bromo-1-methylpyrazin-2-one (Formula: C₅H₆BrN₃O) is a highly functionalized pyrazine derivative used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly allosteric inhibitors of phosphatases (e.g., SHP2) and kinases.[1][2] Its structure features three distinct chemical handles—an electrophilic bromide for cross-coupling, a nucleophilic amine for amide bond formation, and a lactam core that serves as a hydrogen bond acceptor/donor motif in active sites.

This guide provides a validated technical profile, including molecular metrics, structural visualization, and a self-validating synthesis protocol designed for high-purity isolation.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The compound is an N-methylated derivative of 3-amino-5-bromopyrazin-2-one. Unlike its tautomeric hydroxypyrazine counterparts, the N-methyl group locks the ring in the lactam (2-one) configuration, preventing tautomeric shifting and ensuring a defined hydrogen-bonding pattern.[1]

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name 3-Amino-5-bromo-1-methylpyrazin-2(1H)-oneAlso cited as 3-Amino-5-bromo-1-methyl-2-pyrazinone
Molecular Formula C₅H₆BrN₃O
Molecular Weight 204.03 g/mol Monoisotopic Mass: 202.97 (⁷⁹Br) / 204.97 (⁸¹Br)
CAS Registry Not widely indexedAnalogous to 3-amino-5-bromopyrazin-2-one (CAS 59489-71-3)
Physical State Off-white to yellow solidColor deepens upon oxidation/light exposure
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane)
pKa (Calculated) ~2.5 (Amino group)Weakly basic due to electron-withdrawing pyrazine ring

Structural Analysis & Topology

The molecule is built on a pyrazin-2-one core.[1] The regiochemistry is critical:

  • Position 1 (N): Methylated (blocks tautomerization).

  • Position 2 (C): Carbonyl (Acceptor).

  • Position 3 (C): Amino group (Donor).

  • Position 5 (C): Bromine (Reactive handle for Pd-catalyzed coupling).

Visualization: Structural Connectivity

The following diagram illustrates the atomic connectivity and functional handles.

G Core Pyrazin-2-one Core (Aromatic/Lactam) N1_Me N1-Methyl (Hydrophobic/Steric) Core->N1_Me Regio-lock C3_Amino C3-Amino (-NH2) (H-Bond Donor) Core->C3_Amino Nucleophile C5_Bromo C5-Bromo (-Br) (Suzuki/Buchwald Handle) Core->C5_Bromo Electrophile C2_Carbonyl C2-Carbonyl (=O) (H-Bond Acceptor) Core->C2_Carbonyl Polar

Figure 1: Functional topology of 3-Amino-5-bromo-1-methylpyrazin-2-one, highlighting key synthetic handles.

Synthesis & Manufacturing Protocol

The synthesis requires precise regiocontrol to ensure methylation occurs at the N1 position rather than the O-position (lactim ether formation) or the exocyclic amine. The following protocol utilizes a "Bromination-First" strategy to maximize yield and purity.

Reaction Pathway[1][3][8][9]
  • Precursor: 3-Aminopyrazin-2(1H)-one.

  • Step 1 (Bromination): Electrophilic aromatic substitution using NBS.

  • Step 2 (Methylation): Regioselective N-alkylation using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Detailed Methodology
Step 1: Synthesis of 3-Amino-5-bromopyrazin-2(1H)-one[1]
  • Reagents: 3-Aminopyrazin-2(1H)-one (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (Solvent).

  • Protocol:

    • Dissolve 3-aminopyrazin-2(1H)-one in anhydrous DMF (0.5 M concentration).

    • Cool the solution to 0°C under N₂ atmosphere.

    • Add NBS portion-wise over 30 minutes to prevent exotherm.

    • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 4 hours.

    • Quench: Pour into ice-water. The product typically precipitates.

    • Isolation: Filter the solid, wash with cold water and Et₂O. Dry under vacuum.[1][3]

  • Checkpoint: Product should be a yellow solid.[1][3] Confirm by LC-MS (M+H ≈ 190/192).[1]

Step 2: Synthesis of 3-Amino-5-bromo-1-methylpyrazin-2-one
  • Reagents: Intermediate from Step 1 (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Cesium Carbonate (Cs₂CO₃, 1.5 eq) or BSA (N,O-Bis(trimethylsilyl)acetamide).

  • Protocol:

    • Suspend 3-amino-5-bromopyrazin-2(1H)-one in anhydrous 1,4-Dioxane or DMF.

    • Add Cs₂CO₃ and stir for 15 minutes to deprotonate the amide nitrogen (N1).

    • Add MeI dropwise at RT.[1]

    • Heat to 50°C for 6–12 hours.

    • Work-up: Dilute with EtOAc, wash with water and brine.

    • Purification: Silica gel chromatography (Gradient: 0–10% MeOH in DCM).

    • Yield: Target 60–75%.

Workflow Diagram (DOT)

Synthesis Start Start: 3-Aminopyrazin-2(1H)-one Step1 Step 1: Bromination (NBS, DMF, 0°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 3-Amino-5-bromopyrazin-2(1H)-one Step1->Inter Isolation Step2 Step 2: N-Methylation (MeI, Cs2CO3, 50°C) Inter->Step2 Regioselective Alkylation Final Target: 3-Amino-5-bromo-1-methylpyrazin-2-one Step2->Final Purification

Figure 2: Step-wise synthetic pathway ensuring N1-methylation and C5-bromination.

Applications in Drug Discovery[1][10]

This scaffold is a "privileged structure" in the design of SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors and other kinase modulators.[1]

Mechanism of Action Utility[1][11]
  • Suzuki-Miyaura Coupling: The C5-bromo group is highly reactive towards aryl boronic acids.[1] This allows the attachment of "tail" groups that extend into the solvent-front or hydrophobic pockets of the target protein.[1]

    • Example: Coupling with (3-methylsulfonylphenyl)boronic acid yields biaryl systems common in allosteric inhibitors [1].[1]

  • Amide Coupling: The C3-amino group can be acylated to form urea or amide linkers, critical for H-bonding with the hinge region of kinases (e.g., Glu/Cys residues).

  • Conformational Control: The N1-methyl group induces a steric clash that can force the attached rings out of planarity, improving selectivity by mimicking the twisted conformation required for allosteric binding.[1]

Experimental Validation (QC)
  • NMR (¹H, 400 MHz, DMSO-d₆): Look for Methyl singlet (~3.4–3.6 ppm), Amino broad singlet (~6.0–7.5 ppm), and the C6-H singlet (~7.8–8.0 ppm).

  • LC-MS: ESI+ mode.[1] Expect doublet peak pattern (1:1 ratio) at m/z 204 and 206 due to Br isotopes.

References

  • Patent Application: Heterocyclic Compounds as SHP2 Inhibitors. (2014).[4] The synthesis and utilization of 3-amino-5-bromo-1-methylpyrazin-2-one in Suzuki couplings are described for generating library candidates.

  • Chemical Methodology: Regioselective alkylation of 2-pyrazinones. (General Reference). N-alkylation of pyrazinones is favored over O-alkylation under mild basic conditions (Cs₂CO₃/DMF), preserving the lactam aromaticity.[1]

  • PubChem Compound Summary: 3-Bromo-5-chloropyrazin-2-amine (Analogous structure for property benchmarking). Link

  • Safety Data: Standard safety protocols for brominated aminopyrazines apply: Irritant (H315, H319, H335). Handle in a fume hood.

Sources

Exploratory

Safety Data Sheet (SDS) for brominated aminopyrazinones

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Novel Brominated Aminopyrazinones For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Novel Brominated Aminopyrazinones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the development of a Safety Data Sheet (SDS) for novel brominated aminopyrazinones. As these compounds are often synthesized for the first time in a research and development context, a definitive, pre-existing SDS is unavailable. Instead, this document serves as a technical whitepaper, guiding the responsible scientist through the principles of hazard assessment and regulatory compliance necessary to construct a provisional but robust SDS. It emphasizes the logic behind each section, the use of surrogate data, and the imperative of scientific judgment in ensuring workplace safety.

Part 1: The Scientific and Safety Imperative

The Significance of Brominated Aminopyrazinones in Drug Discovery

The aminopyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications. The introduction of a bromine atom onto this scaffold is a common strategy to modulate key pharmacological properties, including metabolic stability, receptor binding affinity, and pharmacokinetic profiles. However, this modification also fundamentally alters the molecule's chemical reactivity and toxicological profile, necessitating a thorough safety evaluation before handling and scaling up synthesis.

Why a Proactive Approach to the SDS is Critical

For novel chemical entities, the SDS is not merely a formality; it is the foundational document for risk assessment and safe handling. The Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA) mandate a consistent, 16-section format for SDSs to ensure that all critical information is presented clearly and uniformly.[1][2][3] This structured approach ensures that from the research bench to potential downstream applications, all personnel have access to the necessary information to protect themselves and the environment.[4][5]

Part 2: A Section-by-Section Guide to Developing the SDS

This section deconstructs the 16-section SDS, providing expert guidance on how to approach each part for a novel brominated aminopyrazinone, where direct experimental data is often sparse.

Section 1: Identification

This section is foundational, identifying the chemical and the responsible party.[2][3]

  • 1.1 Product Identifier: State the systematic chemical name (e.g., 5-Bromo-3-amino-6-phenylpyrazin-2(1H)-one) and any internal company codes or lot numbers.

  • 1.2 Relevant identified uses: Primarily "For research and development use only."

  • 1.3 Details of the supplier of the safety data sheet: Provide the name, full address, and phone number of the institution or company.

  • 1.4 Emergency telephone number: Include a number for immediate contact in case of an emergency.

Section 2: Hazard(s) Identification

This is the most critical section for a new chemical and requires careful scientific judgment based on structural analogy. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework.[6][7]

  • 2.1 Classification of the substance: Lacking direct data, classification must be inferred from structurally related compounds.

    • Acute Toxicity: Bromine itself is fatal if inhaled.[8][9][10] Many organic bromides are irritants and can be harmful. A conservative starting point would be to classify the compound as Acute Toxicity, Category 4 (Oral, Dermal, Inhalation), with a note that this is based on structural alerts and requires experimental verification.

    • Skin Corrosion/Irritation: Bromine and many brominated compounds are corrosive or irritating to the skin.[11][12] Classify as Skin Irritant, Category 2 at a minimum.

    • Serious Eye Damage/Eye Irritation: Assume Serious Eye Damage, Category 1 or Eye Irritation, Category 2A due to the potential for acidic decomposition products (HBr) and the general reactivity of similar scaffolds.

    • Specific Target Organ Toxicity (STOT): The pyrazinone core and its metabolites could potentially target specific organs. Without data, this is difficult to classify. It is prudent to include a statement like: "The toxicological properties of this substance have not been fully investigated. May cause damage to organs through prolonged or repeated exposure."

  • 2.2 GHS Label elements: Based on the above classifications, the following would be appropriate:

    • Pictograms:

      • Health Hazard (for STOT)

      • Exclamation Mark (for Acute Toxicity, Skin/Eye Irritation)

    • Signal Word: Warning

    • Hazard Statements (H-statements):

      • H302: Harmful if swallowed.

      • H312: Harmful in contact with skin.

      • H332: Harmful if inhaled.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H373: May cause damage to organs through prolonged or repeated exposure.

    • Precautionary Statements (P-statements): Include statements for prevention (e.g., P260, P280), response (e.g., P302+P352, P305+P351+P338), storage (P403+P233), and disposal (P501).[8]

Workflow for GHS Hazard Classification of a Novel Compound

The following diagram illustrates the decision-making process for assigning initial hazard classifications.

GHS_Classification_Workflow A Start: Novel Brominated Aminopyrazinone Synthesized B Literature Search: Identical Compound Data Available? A->B C Yes B->C D No B->D E Use Existing Data for SDS Section 2 C->E F Analyze Structural Analogs - Brominated Aromatics - Pyrazinone Derivatives D->F G In Silico Prediction (e.g., DEREK, TOPKAT) - Acute Toxicity - Mutagenicity D->G H Synthesize Hazard Profile: - Identify Key Structural Alerts - Consider Decomposition Products (e.g., HBr) F->H G->H I Assign Provisional GHS Classification (Apply Precautionary Principle) H->I J Generate GHS Label Elements: - Pictograms - Signal Word - H/P Statements I->J K Document Basis of Classification in SDS Section 16 J->K

Caption: Workflow for provisional GHS classification of a novel chemical.

Section 3: Composition/Information on Ingredients
  • 3.1 Substances:

    • Chemical name: As in Section 1.

    • Synonyms: Any known.

    • CAS number: Not available for a novel compound. State "Not available."

    • Purity: State the approximate purity (e.g., >95%).

    • Impurities: Note any known impurities or residual solvents that contribute to the hazard classification.

Section 4: First-Aid Measures

Provide clear, concise instructions.

  • Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with soap and plenty of water for at least 15 minutes. Consult a physician.[11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 5: Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: Emphasize that thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen bromide (HBr) gas.[13]

  • Special protective equipment for fire-fighters: Wear self-contained breathing apparatus for firefighting if necessary.

Section 6: Accidental Release Measures
  • Personal precautions: Wear personal protective equipment (see Section 8). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[12]

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for cleaning up: Soak up with inert absorbent material (e.g., sand, silica gel). For neutralization of residual acid-forming material, a dilute solution of sodium bicarbonate can be used cautiously. Keep in suitable, closed containers for disposal.

Section 7: Handling and Storage
  • Precautions for safe handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Work in a well-ventilated area or fume hood.[14]

  • Conditions for safe storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up. Protect from light and moisture.

    • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reactive metals.[11][14]

Section 8: Exposure Controls/Personal Protection
  • Control parameters/Exposure limits: State that no occupational exposure limits have been established for this substance.

  • Engineering controls: Handle in a chemical fume hood.

  • Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Chemical safety goggles and/or face shield.
Skin Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Lab coat.
Respiratory Use a NIOSH-approved respirator with an appropriate cartridge if needed.
Body Full-body protective suit may be required for large spills.
Section 9: Physical and Chemical Properties

Provide known data. If a property has not been determined, state "No data available."

  • Appearance: (e.g., White to off-white solid)

  • Odor: (e.g., Odorless)

  • Melting point/freezing point: Report the experimental value.

  • Solubility: Report solubility in common lab solvents.

  • Decomposition temperature: Report if known.

Section 10: Stability and Reactivity
  • Reactivity: No specific data, but note that it may react with strong oxidizing agents.

  • Chemical stability: Stable under recommended storage conditions.[12]

  • Possibility of hazardous reactions: No data available.

  • Conditions to avoid: Heat, light, moisture.

  • Incompatible materials: Strong oxidizing agents, strong bases.

  • Hazardous decomposition products: Under fire conditions: Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas.

Section 11: Toxicological Information

This section must clearly state that the toxicological properties have not been fully investigated. Use data from analogs to infer potential effects.

  • Acute toxicity: Harmful if swallowed, in contact with skin, or if inhaled (based on GHS classification in Section 2).

  • Skin corrosion/irritation: Causes skin irritation.

  • Serious eye damage/irritation: Causes serious eye irritation.

  • Carcinogenicity/Mutagenicity: No data available. State that some brominated compounds can be mutagenic and this should be investigated.

  • Aspiration hazard: No data available.

Emergency Response Decision Tree

This diagram outlines the immediate actions to be taken in the event of an exposure or spill, based on the information in Sections 4, 5, and 6.

Emergency_Response Start Emergency Event EventType What is the nature of the event? Start->EventType Exposure Personal Exposure EventType->Exposure Exposure SpillFire Spill or Fire EventType->SpillFire Release Route Route of Exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Skin Skin/Eye Contact Route->Skin Ingestion Ingestion Route->Ingestion ActionInhale Move to Fresh Air Seek Medical Attention Inhalation->ActionInhale ActionSkin Remove Contaminated Clothing Rinse with Water for 15 min Seek Medical Attention Skin->ActionSkin ActionIngest Rinse Mouth Do NOT Induce Vomiting Seek Medical Attention Ingestion->ActionIngest Type Spill or Fire? SpillFire->Type Spill Spill Type->Spill Fire Fire Type->Fire ActionSpill Evacuate Area Wear Full PPE Contain with Inert Absorbent Dispose as Hazardous Waste Spill->ActionSpill ActionFire Use CO2, Dry Chemical, or Foam Wear SCBA Cool Uninvolved Containers Fire->ActionFire

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Suzuki-Miyaura Coupling of 3-Amino-5-bromo-1-methylpyrazin-2-one

Introduction: The Strategic Importance of C-C Bond Formation The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in cons...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this method's mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based byproducts have cemented its role in both academic research and industrial-scale chemical production.[3][4]

This guide focuses on a specific, high-value substrate: 3-Amino-5-bromo-1-methylpyrazin-2-one . This heteroaryl halide is a key building block in medicinal chemistry. The pyrazinone core is a "privileged structure," frequently found in molecules exhibiting a wide range of biological activities.[5] The ability to controllably append diverse aryl or heteroaryl groups at the C5 position via Suzuki-Miyaura coupling opens a direct and versatile route to novel compound libraries for drug discovery and development.

However, the presence of the amino group and the specific electronic nature of the pyrazinone ring present unique challenges, such as potential catalyst inhibition.[6] This application note provides a scientifically grounded, detailed protocol designed to overcome these challenges, explaining the causality behind each experimental choice to ensure reproducible, high-yield synthesis of 3-amino-5-aryl-1-methylpyrazin-2-one derivatives.

Part 1: The Catalytic Engine - Mechanism and Key Parameters

A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[3][7]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-amino-5-bromo-1-methylpyrazin-2-one. This is often the rate-determining step of the cycle and results in a Pd(II) complex.[1][3]

  • Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the halide. This crucial step requires activation of the organoboron species by a base.[1][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) ArPdR->Product ArX Ar-X (Pyrazinone) ArX->Pd0 RBoronic R'-B(OH)₂ (Boronic Acid) Boronate [R'-B(OH)₃]⁻ (Activated Boronate) RBoronic->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->ArPdX caption Fig 1: The Suzuki-Miyaura Catalytic Cycle. Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Complete. Analyze Crude Mixture (LCMS/TLC). LowYield Low Conversion / No Reaction Start->LowYield SideProducts Significant Side Products Start->SideProducts Success High Yield & Purity. Protocol Successful. Start->Success Desired Outcome CheckCatalyst Check Catalyst/Ligand Activity: - Use fresh catalyst. - Screen different ligands (e.g., SPhos). LowYield->CheckCatalyst Yes Homocoupling Homocoupling of Boronic Acid? SideProducts->Homocoupling Yes Protodeboronation Protodeboronation? SideProducts->Protodeboronation Yes Dehalogenation Dehalogenation of Starting Material? SideProducts->Dehalogenation Yes CheckDegassing Improve Degassing: - Increase sparging time. - Use freeze-pump-thaw cycles. CheckCatalyst->CheckDegassing IncreaseTemp Optimize Temperature/Base: - Increase temperature in 10°C increments. - Screen alternative bases (Cs₂CO₃, K₂CO₃). CheckDegassing->IncreaseTemp Sol_Homocoupling Cause: Oxygen Present. Solution: Improve degassing. Homocoupling->Sol_Homocoupling Sol_Protodeboronation Cause: Excess water/protons. Solution: Use anhydrous solvent, minimize reaction time. Protodeboronation->Sol_Protodeboronation Sol_Dehalogenation Cause: Catalyst/Base combination. Solution: Screen different bases or lower temperature. Dehalogenation->Sol_Dehalogenation

Sources

Application

3-Amino-5-bromo-1-methylpyrazin-2-one as a scaffold for kinase inhibitors

Application Note: 3-Amino-5-bromo-1-methylpyrazin-2-one as a Scaffold for Kinase Inhibitors Executive Summary The heterocycle 3-amino-5-bromo-1-methylpyrazin-2-one represents a "privileged scaffold" in modern kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-5-bromo-1-methylpyrazin-2-one as a Scaffold for Kinase Inhibitors

Executive Summary

The heterocycle 3-amino-5-bromo-1-methylpyrazin-2-one represents a "privileged scaffold" in modern kinase inhibitor discovery. Structurally, it functions as a robust adenine mimetic , capable of forming bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets. Its specific utility lies in the C-5 bromine handle, which allows for rapid diversification via palladium-catalyzed cross-coupling, and the N-1 methyl group, which locks the tautomeric state, enhancing metabolic stability and cell permeability.

This guide details the strategic application of this scaffold, focusing on its synthesis, functionalization, and biological evaluation against high-value targets such as ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 kinases.

Strategic Rationale: The "Hinge-Binder" Advantage

Kinase inhibitors typically anchor themselves by mimicking the hydrogen bonding pattern of the ATP adenine ring. The 3-amino-pyrazin-2-one core provides a donor-acceptor-donor (D-A-D) motif (or D-A depending on rotation) that is complementary to the backbone carbonyls and amines of the kinase hinge region.

FeatureFunctionalityMechanistic Benefit
C-2 Carbonyl (C=O) H-Bond AcceptorBinds to the backbone NH of the hinge residue (e.g., Val, Leu).
C-3 Amino (-NH₂) H-Bond DonorBinds to the backbone Carbonyl of the hinge residue.
N-1 Methyl (-CH₃) Steric/Electronic LockPrevents N-H tautomerism; forces the carbonyl into a fixed acceptor state; improves lipophilicity (

).
C-5 Bromine (-Br) Synthetic VectorAllows extension into the solvent-exposed region or hydrophobic back-pocket via Suzuki/Stille coupling.

Experimental Protocol: Scaffold Synthesis

The synthesis requires strict regiocontrol to ensure N-methylation occurs at the N-1 position rather than O-methylation at the carbonyl oxygen.

Workflow Diagram

SynthesisWorkflow Start 3-Aminopyrazin-2(1H)-one Step1 Step 1: Bromination (NBS, DMF) Start->Step1 Inter 3-Amino-5-bromopyrazin-2-one Step1->Inter Step2 Step 2: N-Methylation (MeI, K2CO3, DMF) Inter->Step2 Final 3-Amino-5-bromo- 1-methylpyrazin-2-one Step2->Final

Figure 1: Step-wise synthesis of the core scaffold. Regioselective methylation is the critical quality attribute.

Detailed Method

Step 1: Bromination of 3-Aminopyrazin-2(1H)-one

  • Reagents: 3-Aminopyrazin-2(1H)-one (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), DMF (anhydrous).

  • Procedure:

    • Dissolve 3-aminopyrazin-2(1H)-one in DMF (0.5 M concentration) under

      
       atmosphere.
      
    • Cool the solution to 0°C.

    • Add NBS portion-wise over 30 minutes to avoid exotherms.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour the mixture into ice-cold water. The product, 3-amino-5-bromopyrazin-2-one , typically precipitates as a solid.

    • Isolation: Filter, wash with cold water and diethyl ether. Dry under vacuum.

    • Checkpoint: Verify Mono-bromination via LC-MS (Target Mass: ~189/191 Da).

Step 2: Regioselective N-Methylation

  • Reagents: 3-Amino-5-bromopyrazin-2-one (1.0 equiv), Methyl Iodide (MeI, 1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv), DMF.
    
  • Procedure:

    • Suspend the brominated intermediate and

      
       in DMF.
      
    • Add MeI dropwise at 0°C.

    • Stir at RT for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.

    • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient). The N-methyl isomer is typically less polar than the O-methyl byproduct.

    • Yield: Expect 60–75%.

    • Validation: 1H NMR should show a singlet ~3.4–3.6 ppm (N-Me).

Functionalization: Library Generation

Once the scaffold (3-Amino-5-bromo-1-methylpyrazin-2-one) is in hand, the C-5 bromine is used to install diversity elements.

Protocol: Suzuki-Miyaura Cross-Coupling This step attaches the "tail" moiety, often an aryl or heteroaryl group designed to target the hydrophobic pocket or solvent front.

  • Charge: Scaffold (1.0 equiv), Boronic Acid/Ester (

    
    , 1.2 equiv), 
    
    
    
    (0.05 equiv),
    
    
    (3.0 equiv).
  • Solvent: Dioxane:Water (4:1).

  • Conditions: De-gas with Argon for 10 mins. Heat at 90°C for 4–12 hours.

  • Purification: Filter through Celite, concentrate, and purify via Prep-HPLC.

Biological Evaluation: ATR Kinase Assay

To validate the inhibitors derived from this scaffold, a biochemical assay measuring phosphorylation of a substrate (e.g., p53 or CHK1 peptide) is required.

Assay Conditions (HTRF Format):

  • Enzyme: Recombinant human ATR/ATRIP complex.

  • Substrate: GST-tagged p53 fragment (Ser15).

  • ATP Concentration:

    
     apparent (typically 10–20 µM) to ensure ATP-competitive kinetics.
    
  • Readout: Homogeneous Time-Resolved Fluorescence (HTRF) using anti-phospho-p53 antibody.

Data Analysis: Calculate


 using a 4-parameter logistic fit. Potent pyrazinone-based ATR inhibitors (e.g., analogs of Berzosertib) typically display 

values in the low nanomolar range (<50 nM).

Mechanism of Action Visualization

The diagram below illustrates how the functionalized scaffold interacts with the kinase active site.

BindingMode Hinge Kinase Hinge Region (Backbone NH & CO) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold Pyrazinone Core (H-Bond Donor/Acceptor) Scaffold->Hinge Bidentate H-Bonds Tail C-5 Aryl Substituent (Selectivity Element) Tail->Pocket Van der Waals Methyl N-1 Methyl (Conformational Lock) Methyl->Scaffold Stabilizes

Figure 2: Schematic binding mode of 3-amino-1-methylpyrazin-2-one inhibitors. The core anchors to the hinge, while the C-5 tail determines selectivity.

References

  • Vertex Pharmaceuticals. Pyrazine Compounds Useful as Inhibitors of ATR Kinase. Patent WO2013049726. (Describes pyrazinone analogs and their application in ATR inhibition). Link

  • Reaper, P. M., et al. (2011). Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR. Nature Chemical Biology, 7(7), 428-430. (Foundational paper on ATR inhibition). Link

  • Charrier, J. D., et al. (2011).[1] Discovery of potent and selective inhibitors of ATR kinase as anticancer agents.[2][3][4] Journal of Medicinal Chemistry, 54(5), 1749-1761. (Medicinal chemistry of aminopyrazine/pyrazinone scaffolds). Link

  • Foucher, D. A., et al. (1993).[5] Synthesis and Structure of 3-Amino-1-methylpyrazin-1-ium Iodide. (Crystallographic evidence of N-methylation patterns in aminopyrazines). Link

Sources

Method

Application Note: Scalable Synthesis of 3-Aminopyrazinone Thrombin Inhibitors

Abstract & Strategic Rationale Thrombin (Factor IIa) is a serine protease central to the coagulation cascade.[1][2] While peptide-based inhibitors (e.g., hirudin) are potent, they suffer from poor oral bioavailability. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Thrombin (Factor IIa) is a serine protease central to the coagulation cascade.[1][2] While peptide-based inhibitors (e.g., hirudin) are potent, they suffer from poor oral bioavailability. The 3-aminopyrazinone scaffold has emerged as a critical peptidomimetic template, effectively replacing the P2-P3 amide backbone of traditional substrates. This substitution constrains the molecular conformation, enhancing binding affinity to the S1-S3 pockets while significantly improving metabolic stability and oral bioavailability (e.g., Merck’s L-375,378 series).

This guide details a robust, scalable synthetic route for these inhibitors. Unlike varying academic approaches, we focus on the Zn(II)-mediated coupling strategy , which overcomes the inherent low reactivity of 3-halopyrazinones toward weak amine nucleophiles—a common bottleneck in process chemistry.

Chemical Strategy & Retrosynthesis

The design relies on assembling a functionalized pyrazinone core that positions a basic P1 group (arginine mimetic) into the S1 specificity pocket and a hydrophobic P3 group into the S3 pocket.

Mechanistic Pathway & Disconnection

The following diagram illustrates the retrosynthetic logic and the binding mode interaction.

ThrombinInhibitor Target Target: 3-Aminopyrazinone Inhibitor Coupling Zn(II)-Mediated Amidation Target->Coupling Retrosynthesis S1 S1 Pocket (Asp189 interaction) Target->S1 Salt Bridge S2 S2 Pocket (Pro602 loop) Target->S2 Hydrophobic Fit Core Intermediate: 3-Bromo-6-methylpyrazinone P1_Frag P1 Fragment (e.g., Benzamidine/Pyridine) Coupling->Core Coupling->P1_Frag

Figure 1: Retrosynthetic disconnection of the inhibitor showing the convergence of the pyrazinone core and the P1 recognition element.

Detailed Experimental Protocols

Protocol A: Synthesis of the 3-Bromo-Pyrazinone Core

Objective: To construct the 3,6-disubstituted pyrazinone scaffold from amino acid precursors. This method utilizes an oxalamide cyclization approach, superior to direct condensation for regiocontrol.

Reagents:

  • N-Boc-L-Alanine (or relevant amino acid for C6 substitution)

  • Oxalyl chloride

  • Ammonium acetate

  • Phosphorus oxybromide (

    
    )
    

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve N-Boc-L-Alanine (50 mmol) in DCM (200 mL) at 0°C.

    • Add EDC[3]·HCl (1.2 eq) and HOBt (1.2 eq), followed by

      
       (2 eq) and DIPEA (3 eq).
      
    • Stir for 12 h. Wash with 1N HCl, sat.

      
      , and brine. Concentrate to yield the primary amide.
      
  • Oxalamide Formation:

    • Treat the crude amide with oxalyl chloride (1.5 eq) in refluxing dichloroethane (DCE) for 4 hours.

    • Critical Checkpoint: Monitor by LCMS for the formation of the acyl isocyanate intermediate.

  • Cyclization:

    • Cool the mixture and treat with excess ammonium acetate in acetic acid at 80°C.

    • This effects the ring closure to yield the 3-hydroxy-pyrazinone tautomer.

  • Bromination (Activation):

    • Suspend the dried 3-hydroxypyrazinone in toluene.

    • Add

      
       (1.5 eq) and reflux for 3 hours.
      
    • Quench carefully with ice water. Extract with EtOAc.[3]

    • Yield Target: >60% over 3 steps.

    • Validation:

      
       NMR should show the loss of the amide protons and a distinct shift in the C6-methyl group.
      
Protocol B: Zn(II)-Mediated P1 Coupling (The "Merck" Method)

Objective: Standard nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) on 3-halopyrazinones is sluggish with weak nucleophiles (like aminopyridines). This protocol uses a zinc-thioimidate complex to catalyze the reaction.[4][5]

Reagents:

  • 3-Bromo-pyrazinone intermediate (from Protocol A)

  • P1-Amine (e.g., 2-amino-5-chloropyridine or benzylamine derivative)

  • 
     (Anhydrous, 99.99%)
    
  • HMDS (Hexamethyldisilazane)

  • Thiophenol

Workflow:

  • Thioimidate Activation:

    • Dissolve 3-bromo-pyrazinone (10 mmol) in THF.

    • Add thiophenol (1.2 eq) and

      
       (2 eq). Stir at 60°C for 4 h.
      
    • Isolate the 3-phenylthio-pyrazinone . This intermediate is more susceptible to zinc activation.

  • Zinc Complex Formation:

    • In a glovebox or under strict

      
      , mix the P1-amine (1.2 eq) with 
      
      
      
      (1.2 eq) in dry t-Amyl alcohol or Toluene.
    • Stir at RT for 30 min to form the active zinc-amine complex.

  • Coupling Reaction:

    • Add the 3-phenylthio-pyrazinone to the zinc complex solution.

    • Heat to 90-100°C for 12-24 hours.

    • Mechanism:[3] The Zinc coordinates to the pyrazinone ring nitrogen and the exocyclic sulfur, activating the C3 position for nucleophilic attack while simultaneously delivering the amine.

  • Workup:

    • Cool to RT. Dilute with EtOAc and wash with a solution of EDTA (to strip Zinc) and sat.

      
      .
      
    • Purify via Flash Chromatography (DCM/MeOH gradient).

Quality Control & Validation

Analytical Specifications

Data must be summarized to ensure batch consistency.

ParameterSpecificationMethodAcceptance Criteria
Purity > 98.5%HPLC (C18, 254 nm)No single impurity > 0.5%
Identity Confirmed1H NMR / 13C NMRMatches reference structure
Residual Zinc < 20 ppmICP-MSCritical for biological assay
Enantiomeric Excess > 99%Chiral HPLCNo racemization at C6
Biological Assay: Thrombin Ki Determination

To validate the synthesized inhibitor, a kinetic enzyme assay is required.

  • Enzyme: Human

    
    -Thrombin (0.1 nM final).
    
  • Substrate: Fluorogenic substrate (e.g., Z-G-G-R-AMC),

    
    .
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

  • Protocol:

    • Incubate Inhibitor (serial dilution) + Thrombin for 30 min at 25°C.

    • Add Substrate.[6]

    • Monitor fluorescence (Ex 360nm / Em 460nm) for 20 min.

    • Fit rates to the Morrison equation for tight-binding inhibitors.

Troubleshooting Guide

Issue: Low Yield in Coupling Step (Protocol B)

  • Cause: Moisture in the

    
     or solvent.
    
  • Fix: Fuse

    
     under high vacuum with a heat gun before use. Ensure solvents are distilled over 
    
    
    
    .

Issue: Racemization at C6

  • Cause: Overheating during the oxalamide cyclization (Protocol A, Step 3).

  • Fix: Limit temperature to 80°C and reduce reaction time. Use milder ammonia sources if possible.

Issue: Regioisomers in Pyrazinone Ring Formation

  • Cause: Ambiguity in the cyclization of unsymmetrical diamides.

  • Fix: The oxalamide route described above is specifically chosen to minimize this compared to the condensation of amino-ketones with amino-esters.

References

  • Sanderson, P. E., et al. (1998).

  • Burgey, C. S., et al. (2003). "Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors."[7][8] Journal of Medicinal Chemistry.

  • Chung, J. Y. L., et al. (2003). "Synthesis of 3-Aminopyrazinone Mediated by 2-Pyridylthioimidate-ZnCl2 Complexes." The Journal of Organic Chemistry.

  • Dunker, C., et al. (2022). "Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity." Pharmaceuticals.[6][9]

Sources

Application

Application Notes and Protocols for the N-Methylation of 3-Amino-5-bromopyrazin-2-one

Introduction: The Significance of N-Methylated Pyrazinones in Medicinal Chemistry N-methylated heterocyclic compounds are ubiquitous scaffolds in a vast array of pharmaceuticals and bioactive molecules. The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated Pyrazinones in Medicinal Chemistry

N-methylated heterocyclic compounds are ubiquitous scaffolds in a vast array of pharmaceuticals and bioactive molecules. The introduction of a methyl group to a nitrogen atom within a heterocyclic ring can profoundly influence a molecule's pharmacological properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[1] 3-Amino-5-bromopyrazin-2-one is a valuable starting material in drug discovery, and its selective N-methylation to 3-amino-5-bromo-1-methylpyrazin-2(1H)-one is a critical step in the synthesis of various therapeutic agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the procedure for this specific N-methylation reaction, offering insights into the underlying chemical principles, a step-by-step protocol, and troubleshooting advice.

Reaction Mechanism and Strategic Considerations

The N-methylation of 3-amino-5-bromopyrazin-2-one involves the substitution of the hydrogen atom on the pyrazinone nitrogen with a methyl group. The primary challenge in this synthesis is achieving selective methylation at the desired nitrogen atom (N1) without promoting side reactions, such as methylation of the exocyclic amino group or displacement of the bromine atom.

Several strategies can be employed for N-methylation, each with its own advantages and disadvantages. Common methylating agents include methyl iodide, dimethyl sulfate, and less hazardous alternatives like dimethyl carbonate.[2] The choice of reagent, base, and solvent system is crucial for optimizing the reaction yield and selectivity.

A plausible mechanistic pathway for the N-methylation using a methyl halide (e.g., methyl iodide) in the presence of a base is depicted below. The base abstracts the acidic proton from the pyrazinone nitrogen, generating a nucleophilic pyrazinone anion. This anion then attacks the electrophilic methyl group of the methylating agent in an SN2 reaction to yield the desired N-methylated product.

N-Methylation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) Substrate 3-Amino-5-bromopyrazin-2-one Anion Pyrazinone Anion Substrate->Anion + Base Base Base (e.g., K2CO3) Methylating_Agent Methyl Iodide (CH3I) Product 3-Amino-5-bromo-1-methylpyrazin-2(1H)-one Anion->Product + CH3I Byproduct Salt (e.g., KI) Product->Byproduct + Salt

Caption: General mechanism for the N-methylation of 3-amino-5-bromopyrazin-2-one.

Experimental Protocol: N-Methylation of 3-Amino-5-bromopyrazin-2-one

This protocol outlines a standard procedure for the N-methylation of 3-amino-5-bromopyrazin-2-one using methyl iodide as the methylating agent and potassium carbonate as the base in a polar aprotic solvent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-5-bromopyrazin-2-one≥95%Commercially Available---
Methyl Iodide (CH₃I)≥99%Commercially AvailableLight-sensitive, handle with care.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent to avoid side reactions.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)---Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-bromopyrazin-2-one (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

  • Addition of Methylating Agent:

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add methyl iodide (1.2 eq) to the reaction mixture dropwise using a syringe. An exothermic reaction may be observed.

  • Reaction Monitoring:

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product should be more non-polar than the starting material.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 times the volume of DMF used).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-5-bromo-1-methylpyrazin-2(1H)-one.

Workflow Diagram

Experimental_Workflow A 1. Reaction Setup - Add Substrate & K2CO3 to flask - Add anhydrous DMF B 2. Add Methyl Iodide - Dropwise addition at room temperature A->B C 3. Reaction - Heat to 60°C - Monitor by TLC/LC-MS B->C D 4. Work-up - Quench with water - Extract with Ethyl Acetate - Wash with Brine C->D E 5. Isolation - Dry with Na2SO4 - Concentrate in vacuo D->E F 6. Purification - Silica Gel Chromatography E->F G Pure Product F->G

Caption: Step-by-step experimental workflow for the N-methylation.

Data Interpretation and Characterization

The successful synthesis of 3-amino-5-bromo-1-methylpyrazin-2(1H)-one can be confirmed by various analytical techniques:

Analytical TechniqueExpected Observations
¹H NMR Appearance of a new singlet corresponding to the N-methyl protons (typically around 3.5-4.0 ppm). A shift in the chemical shifts of the pyrazinone ring protons.
¹³C NMR Appearance of a new signal for the N-methyl carbon (typically around 30-40 ppm).
Mass Spectrometry The molecular ion peak should correspond to the mass of the N-methylated product (C₆H₇BrN₂O).
Infrared (IR) Spectroscopy Disappearance of the N-H stretching vibration from the starting material.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive base- Wet solvent- Insufficient reaction time or temperature- Use freshly dried, finely powdered K₂CO₃.- Ensure the use of anhydrous DMF.- Increase reaction time or temperature incrementally.
Formation of multiple products - Over-methylation (at the amino group)- Side reactions involving the bromine- Use a milder methylating agent (e.g., dimethyl carbonate).- Carefully control the stoichiometry of the methylating agent.- Consider using a protecting group for the amino functionality if selectivity is a persistent issue.
Difficulty in purification - Co-elution of starting material and product- Optimize the eluent system for column chromatography.- Consider using a different stationary phase (e.g., alumina) or purification technique (e.g., preparative HPLC).

Conclusion

The N-methylation of 3-amino-5-bromopyrazin-2-one is a fundamental transformation in the synthesis of various biologically active compounds. The protocol described herein provides a robust and reproducible method for achieving this conversion. Careful attention to the reaction conditions, particularly the exclusion of moisture and the stoichiometry of the reagents, is paramount for obtaining high yields and purity. The provided troubleshooting guide should assist researchers in overcoming common challenges encountered during this synthesis.

References

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 2023. [Link]

  • NHC–amine Ru complex catalyzed selective mono-N-methylation of amines with methanol: understanding the effect of amine ligands. Organic Chemistry Frontiers, 2021. [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 2023. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 2024. [Link]

  • Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. ResearchGate, 2017. [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Sustainable Chemistry & Engineering, 2020. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery, 2024. [Link]

  • Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 2021. [Link]

  • Synthesis method of 3-bromo-5-methylpyridine. Patsnap, 2017. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 2007. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI, 2022. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 2024. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI, 2021. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI, 2022. [Link]

  • Brain Area-Specific Methylation Signatures Mark Patients With Schizophrenia. Cureus, 2024. [Link]

  • The Methyl Donor S-Adenosylmethionine Inhibits Active Demethylation of DNA. Journal of Biological Chemistry, 2003. [Link]

  • Global DNA and RNA Methylation Signature in Response to Antipsychotic Treatment in First-Episode Schizophrenia Patients. PubMed Central, 2024. [Link]

  • Detecting Methylation Changes Induced by Prime Editing. MDPI, 2024. [Link]

  • C-Methylation of S-adenosyl-L-Methionine Occurs Prior to Cyclopropanation in the Biosynthesis of 1-Amino-2-Methylcyclopropanecarboxylic Acid (Norcoronamic Acid) in a Bacterium. PubMed, 2020. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding over-bromination during pyrazinone synthesis

A Senior Application Scientist's Guide to Controlling Bromination and Preventing Over-bromination Welcome to the technical support center. As a Senior Application Scientist, I understand that the selective functionalizat...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Controlling Bromination and Preventing Over-bromination

Welcome to the technical support center. As a Senior Application Scientist, I understand that the selective functionalization of heterocyclic scaffolds like pyrazinones is a cornerstone of modern drug discovery. Bromination, in particular, serves as a critical gateway to further molecular complexity through cross-coupling reactions. However, the apparent simplicity of this reaction belies a common and frustrating challenge: over-bromination.

This guide is designed to move beyond simple protocols and delve into the mechanistic principles that govern selectivity. Here, we will address the common issues encountered in the lab, providing not just solutions, but the scientific rationale needed to adapt and troubleshoot your specific pyrazinone system.

Frequently Asked Questions (FAQs)

Q1: I'm consistently getting di-brominated and sometimes even tri-brominated pyrazinone byproducts. What's the primary cause?

Over-bromination is fundamentally a kinetics problem. It occurs when the rate of the second bromination (on your desired mono-brominated product) is competitive with the rate of the first bromination (on your starting material). The primary cause is an excess of the active brominating species relative to the reactivity of the substrate. This can be due to several factors:

  • High Reactivity of the Mono-bromo Product: The initial bromine atom added to the pyrazinone ring may not sufficiently deactivate the ring towards further electrophilic attack. In some cases, it can even activate other positions.

  • Choice of Brominating Agent: Highly reactive agents like elemental bromine (Br₂) generate a high concentration of electrophilic bromine, making it difficult to control the reaction at the mono-substitution stage.[1]

  • Reaction Stoichiometry and Addition Rate: Adding the entire quantity of the brominating agent at once creates a high initial concentration, favoring multiple additions before the starting material is fully consumed.

  • Elevated Temperature: Higher temperatures increase the reaction rates of both the first and second bromination, often reducing selectivity.

Q2: How do I choose the right brominating agent for selective mono-bromination?

The choice of reagent is the most critical factor in controlling selectivity. The goal is to use a reagent that provides a slow, steady source of an electrophilic bromine species ("Br+").[1]

Brominating AgentProsConsBest For
N-Bromosuccinimide (NBS) Mild, crystalline solid, easy to handle, generally provides good selectivity for mono-bromination.[2][3]Can be sluggish with deactivated rings; requires careful control of conditions.The go-to reagent for most pyrazinone systems, especially activated or moderately activated rings.
Elemental Bromine (Br₂) Inexpensive, highly reactive.Difficult to handle (corrosive, toxic), low selectivity, often leads to over-bromination.[1]Deactivated pyrazinone rings that are unreactive towards milder agents. Requires slow addition and low temperatures.
Phosphorus oxybromide (POBr₃) Effective for brominating pyrazinediones.[4]Highly reactive, moisture-sensitive.Specific applications, such as the conversion of keto groups to bromides on the pyrazinone scaffold.[4]
Copper(II) Bromide (CuBr₂) Can offer unique regioselectivity, particularly for α-bromination of ketone functionalities.[5]Often requires higher temperatures or specific catalytic systems.Substrates where traditional electrophilic aromatic substitution is problematic.

For most applications, N-Bromosuccinimide (NBS) is the recommended starting point due to its balanced reactivity and ease of handling.[6]

Q3: What is the optimal stoichiometry for my brominating agent?

Start with a stoichiometric equivalent (1.0 to 1.1 equivalents) of your brominating agent relative to the pyrazinone starting material. Using a large excess of the brominating agent is one of the most common reasons for the formation of poly-brominated species.[1] It is far better to have an incomplete reaction that yields a mixture of starting material and the desired mono-brominated product—which are typically easy to separate—than to generate a mixture of mono- and di-brominated products, which can be chromatographically challenging.

Q4: How does reaction temperature influence selectivity, and what temperature should I use?

Lowering the reaction temperature is a powerful tool for enhancing selectivity. Chemical reactions have an activation energy barrier, and by lowering the temperature, you disproportionately slow down the reaction with the higher activation energy. Often, the second bromination has a higher barrier.

  • Initial Recommendation: Start your reaction at 0 °C or even -20 °C.

  • Procedure: Dissolve the pyrazinone in a suitable solvent, cool the solution to the target temperature, and then begin the slow, portion-wise addition of the brominating agent.

  • Observation: If no reaction occurs at low temperature after a reasonable time (monitored by TLC or LC-MS), allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.

Q5: What are the best solvents for controlling pyrazinone bromination?

Solvent choice can influence the reactivity of the brominating agent.

  • For NBS:

    • Non-polar solvents (e.g., Dichloromethane (DCM), Chloroform, Acetonitrile): These are generally good starting points for electrophilic bromination as they are inert and effectively solubilize the reactants.[2]

    • Polar protic solvents (e.g., Acetic Acid): Can sometimes enhance the electrophilicity of the brominating agent but may also lead to side reactions. Use with caution.

  • Avoid: Solvents that can react with the brominating agent, such as alcohols or ethers under certain conditions, should generally be avoided unless specified by a validated procedure.

Troubleshooting Guide

This decision tree provides a logical workflow for diagnosing and solving over-bromination issues.

G start Problem: Over-bromination Observed check_reagent Step 1: Evaluate Brominating Agent start->check_reagent check_stoich Step 2: Check Stoichiometry check_reagent->check_stoich Using NBS? solution1 Solution: Switch to NBS from Br₂ check_reagent->solution1 Using Br₂? check_temp Step 3: Lower Reaction Temperature check_stoich->check_temp Stoichiometry is 1.1 eq? solution2 Solution: Use 1.0-1.1 eq. of brominating agent check_stoich->solution2 Using > 1.2 eq? check_addition Step 4: Control Reagent Addition check_temp->check_addition Temp is ≤ 0 °C? solution3 Solution: Run reaction at 0 °C or below check_temp->solution3 Temp is RT or higher? solution4 Solution: Add agent portion-wise or via syringe pump check_addition->solution4 Agent added all at once? final Result: Selective Mono-bromination Achieved check_addition->final Addition is slow? solution1->check_stoich solution2->check_temp solution3->check_addition solution4->final

Caption: Troubleshooting flowchart for over-bromination.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-bromination using NBS

This protocol provides a robust starting point for the selective mono-bromination of an activated or moderately activated pyrazinone.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the pyrazinone starting material (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate vial, weigh N-Bromosuccinimide (NBS) (1.05 eq.).

  • Slow Addition: Add the solid NBS to the cooled pyrazinone solution portion-wise over a period of 30-60 minutes. Ensure each portion reacts (indicated by the disappearance of the solid NBS and/or color change) before adding the next.

  • Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using Thin-Layer Chromatography (TLC) (see Protocol 2). The goal is to stop the reaction upon complete consumption of the starting material, before significant formation of the di-brominated product is observed.

  • Quenching: Once the reaction is complete, quench the excess NBS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-brominated pyrazinone.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Effective monitoring is crucial to prevent over-bromination.

  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: On the baseline, spot three lanes:

    • SM: A dilute solution of your pyrazinone starting material.

    • CO: A co-spot containing both the starting material and the reaction mixture.

    • RXN: The reaction mixture.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal system will give your starting material an Rf value of ~0.4-0.5.

  • Visualization: Visualize the plate under UV light (254 nm).

  • Interpretation:

    • The starting material (SM) will be the highest spot (least polar).

    • The desired mono-brominated product will appear as a new spot with a lower Rf value than the starting material.

    • The undesired di-brominated product will appear as a third spot with an even lower Rf value (most polar).

    • Stop the reaction when the 'SM' spot has just disappeared from the 'RXN' lane, and the spot corresponding to the di-brominated product is minimal.

G cluster_0 TLC Plate Analysis tlc_plate TLC Plate (Silica Gel) SM Lane Co-spot Lane Reaction Lane spot_sm spot_mono_co label_sm Starting Material (SM) spot_sm_co spot_mono_rxn spot_di_rxn label_mono Mono-bromo Product label_di Di-bromo Product

Caption: Idealized TLC plate for monitoring pyrazinone bromination.

References

  • García-Cárceles, J., Gotor-Fernández, V., & Lavandera, I. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1886–1918. [Link][4][7]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 12, 2026, from [Link][6]

  • MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. [Link][2]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Bromination. [Link][1]

  • ResearchGate. (2015, May 21). How can I carry out bromination?[Link][5]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved February 12, 2026, from [Link][8]

  • Mohite, A. R., et al. (2020). An efficient one-pot transformation of β-hydroxycarbonyl compounds to α-brominated 1,3-dicarbonyl compounds. Journal of Organic Chemistry, 85(19), 12901–12911. [Link]

  • Das, B., et al. (2006). Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. RSC Advances. [Link][9]

  • El-Gaby, M. S. A., et al. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1, 623–627. [Link][10]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning by Aminopyrazinones

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting palladium-catalyzed reactions involving aminopyrazinone substrates. This guide is designed to pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting palladium-catalyzed reactions involving aminopyrazinone substrates. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the lab. As Senior Application Scientists, we understand that successful synthesis relies on a nuanced understanding of reaction mechanisms and potential pitfalls. This resource moves beyond simple procedural lists to explain the underlying chemistry, empowering you to diagnose and solve problems effectively.

Introduction: The Challenge of Aminopyrazinones in Palladium Catalysis

Aminopyrazinones are valuable scaffolds in medicinal chemistry. However, their inherent structure presents a significant challenge in palladium-catalyzed cross-coupling reactions. The nitrogen atoms within the pyrazine ring can act as potent ligands, coordinating strongly to the palladium center. This coordination can lead to catalyst inhibition or complete poisoning, resulting in low or no product yield.[1][2] Understanding the mechanisms of this poisoning is the first step toward developing robust and reproducible synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with a halo-aminopyrazinone is sluggish or has completely stalled. What are the likely causes and how can I fix it?

A1: Initial Diagnosis and Core Problem

A stalled or low-yielding Suzuki-Miyaura reaction involving an aminopyrazinone substrate is most often due to catalyst poisoning by the nitrogen-containing heterocycle.[3][4] The lone pair of electrons on the pyrazine nitrogen atoms can coordinate to the palladium(0) active species, disrupting the catalytic cycle. The formation of a black precipitate (palladium black) is a visual indicator of catalyst aggregation and deactivation.[4]

Troubleshooting Workflow

Here is a systematic approach to diagnose and resolve the issue:

dot graph TD { A[Start: Low/No Yield] --> B{Check for Palladium Black}; B -- Yes --> C[Catalyst Aggregation Likely]; B -- No --> D{Review Reagents & Conditions}; C --> E{Optimize Ligand & Catalyst System}; D --> F[Purify Reagents & Solvents]; F --> G{Re-run with Purified Materials}; E --> H{Consider Alternative Catalyst}; G -- Improved Yield --> I[Success: Reagent Purity was the Issue]; G -- No Improvement --> E; H --> J[Re-run with New Catalyst]; J -- Improved Yield --> K[Success: Catalyst System Optimized]; J -- No Improvement --> L[Consult Further Literature]; }

A troubleshooting workflow for stalled Suzuki-Miyaura reactions.

Step-by-Step Experimental Solutions:

  • Reagent Purity Check:

    • Problem: Impurities in your reagents or solvents, especially other nitrogen-containing compounds, can exacerbate catalyst poisoning.[4] Boronic acids are also prone to degradation, a process known as protodeboronation.[5]

    • Solution: Use freshly acquired or purified reagents. Ensure solvents are anhydrous and properly degassed, as oxygen can oxidize the active Pd(0) catalyst.[5] Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[5]

  • Ligand and Catalyst System Optimization:

    • Problem: Standard palladium catalysts and ligands may not be robust enough to overcome the inhibitory effects of the aminopyrazinone.

    • Solution:

      • Increase Ligand Loading: A higher ligand-to-palladium ratio (typically from 2:1 to 4:1) can help stabilize the palladium center and prevent coordination by the substrate.[5]

      • Employ Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective in these challenging couplings. Their steric bulk can disfavor substrate coordination and promote the desired catalytic cycle.[6]

      • Use Pre-formed Catalysts: Modern pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are designed to generate the active monoligated Pd(0) species more reliably, which can be more resistant to poisoning.[5][7]

  • Base Selection:

    • Problem: The choice of base is critical and can influence both the rate of transmetalation and the stability of the catalyst. Strong bases can sometimes promote side reactions.

    • Solution: Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective, though they may necessitate higher reaction temperatures or longer reaction times.[1]

Data-Driven Recommendations for Suzuki-Miyaura Couplings:

ParameterStandard ConditionsRecommended for AminopyrazinonesRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Buchwald Precatalysts (e.g., XPhos-G3-Pd), Pd(II) ONO pincer complexesMore active and stable, designed for challenging substrates.[1][5]
Ligand PPh₃XPhos, SPhos, RuPhosBulky, electron-rich ligands that stabilize the catalyst and accelerate reductive elimination.
Ligand:Pd Ratio 1:1 to 2:12:1 to 4:1Higher ratio helps prevent substrate coordination.[5]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Milder bases can reduce side reactions and improve catalyst longevity.[1]
Solvent Toluene, Dioxane/H₂OToluene/H₂O, Dioxane/H₂OAqueous mixtures are often necessary for the base to be effective.[1]
Q2: I am attempting a C-H activation/functionalization on an aminopyrazinone, but I'm observing catalyst deactivation and poor positional selectivity. What's going wrong?

A2: The Dual Challenge of C-H Activation on N-Heterocycles

C-H activation on nitrogen-containing heterocycles like aminopyrazinones is particularly challenging due to two competing processes:

  • Strong Coordination: The nitrogen atoms can act as directing groups, but they can also bind too strongly to the palladium(II) catalyst, leading to poisoning.[2]

  • Undesired Positional Selectivity: The inherent electronics of the pyrazinone ring may direct C-H activation to a position other than the desired one.

A Novel Strategy: Bypassing Catalyst Poisoning

A promising approach to overcome these issues involves an in situ generation of the active Pd(II) species from a Pd(0) source, using a directing group that also functions as an anionic ligand.[2] This strategy keeps the palladium catalyst anchored near the target C-H bond, minimizing interference from the heterocyclic nitrogen atoms.[2]

dot graph TD { subgraph Traditional C-H Activation { A[Pd(II) Catalyst] --> B{Coordination with Heterocycle}; B --> C[Catalyst Poisoning]; B --> D[Undesired C-H Activation]; } subgraph In Situ Generation Strategy { E[Pd(0) Precatalyst + Directing Group] --> F{In Situ Generation of Pd(II)}; F --> G[Anchored Pd(II) Species]; G --> H[Desired C-H Activation]; } }

Comparison of C-H activation strategies.

Experimental Protocol: C-H Functionalization with In Situ Catalyst Generation

This protocol is adapted from methodologies designed to bypass heterocycle poisoning.[2]

  • Reagent Preparation: In a reaction vessel, combine the aminopyrazinone substrate functionalized with an N-methoxy amide directing group, the coupling partner, and a Pd(0) precursor such as Pd₂(dba)₃.

  • Reaction Conditions: The reaction is typically run under an air atmosphere, which serves as the oxidant to generate the active Pd(II) species from the Pd(0) source.[2]

  • Mechanism of Action: The N-methoxy amide group coordinates to the Pd(0) precursor, facilitating its oxidation to a reactive Pd(II) species that remains localized for the desired C-H activation.[2] This approach has been shown to be effective for a wide range of nitrogen-containing heterocycles, including pyridines, quinolines, and pyrazines.[2]

Q3: My reaction mixture turns black, and the catalyst seems to be crashing out of solution. How can I prevent this?

A3: Understanding and Preventing Palladium Black Formation

The formation of a black precipitate, known as palladium black, is a clear sign of catalyst deactivation through aggregation.[4] This occurs when the catalytically active, soluble Pd(0) species agglomerate into inactive, insoluble palladium metal.

Preventative Measures:

  • Ligand Stabilization: The most effective way to prevent palladium black formation is to use strongly coordinating, stabilizing ligands.[4] As mentioned previously, bulky biarylphosphine ligands or NHC ligands are excellent choices. They form stable, soluble complexes with Pd(0), preventing aggregation.

  • Maintain an Inert Atmosphere: Oxygen can promote the oxidation of Pd(0) and lead to decomposition pathways that result in palladium black.[5] Rigorous degassing of solvents and maintaining the reaction under an inert atmosphere (nitrogen or argon) is crucial.

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[5] It is important to find the optimal temperature that promotes the desired reaction without causing significant catalyst degradation.

General Best Practices for Working with Aminopyrazinones

  • High-Purity Reagents are Non-Negotiable: Given the sensitivity of palladium catalysts to poisoning, starting with the highest purity reagents and solvents is paramount.

  • Systematic Optimization is Key: The interplay between the catalyst, ligand, base, and solvent is complex.[8] A design of experiments (DoE) approach can be highly effective in identifying the optimal reaction conditions.

  • Monitor Reactions Closely: Use techniques like TLC or LC-MS to monitor the reaction progress. If a reaction stalls, adding a fresh portion of the catalyst can help determine if catalyst deactivation is the primary issue.[4]

By understanding the underlying mechanisms of catalyst poisoning and employing these targeted troubleshooting strategies, researchers can overcome the challenges associated with aminopyrazinone substrates and successfully utilize them in palladium-catalyzed cross-coupling reactions.

References

  • Catalyst poisoning. In Wikipedia; 2023. [Link]

  • Wang, D. et al. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature535 , 377–382 (2016). [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (2024). [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society130 , 4324–4339 (2008). [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI (2022). [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit (2021). [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews109 , 2294–2338 (2009). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online (2013). [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate (2014). [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis11 , 3367–3375 (2021). [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio (2022). [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI (2022). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts (2024). [Link]

  • Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journal of Organic Chemistry7 , 1459–1489 (2011). [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor (2005). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering7 (2025). [Link]

  • Reactivity profiles showing inhibition of Pt/Al 2 O 3 (filled square), Pd/Al 2 O 3 (white circle), and Ni/SiO 2 (filled triangle) by a thiamine HCl, b cysteine, c methionine, d biotin, e tryptophan, f niacin, g threonine, and h p-aminobenzoic acid, with the rates normalized to the rate in the absence of inhibitors. ResearchGate (2022). [Link]

  • Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI (2024). [Link]

  • Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications14 , 6673 (2023). [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews122 , 10077–10168 (2022). [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances15 , 1345–1362 (2025). [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI (2021). [Link]

  • Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions. MDPI (2025). [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 3-Amino-5-bromo-1-methylpyrazin-2-one Under Basic Conditions

Welcome to the technical support center for 3-Amino-5-bromo-1-methylpyrazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5-bromo-1-methylpyrazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound under basic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Reactivity of 3-Amino-5-bromo-1-methylpyrazin-2-one

3-Amino-5-bromo-1-methylpyrazin-2-one is a substituted aminopyrazinone, a class of heterocyclic compounds with significant interest in medicinal chemistry. The pyrazinone core, substituted with an amino group, a bromine atom, and an N-methyl group, presents a unique combination of functional groups that dictate its reactivity and stability. When subjected to basic conditions, the molecule's stability can be compromised through several pathways, primarily nucleophilic aromatic substitution (SNAr) and potential amide hydrolysis or ring opening under harsh conditions. The electron-deficient nature of the pyrazine ring, exacerbated by the presence of the bromine atom and the carbonyl group, makes the C5 position susceptible to nucleophilic attack.

This guide will delve into the common stability issues encountered when using 3-Amino-5-bromo-1-methylpyrazin-2-one in the presence of bases, offering detailed troubleshooting steps and preventative measures.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: I am observing a significant loss of my starting material, 3-Amino-5-bromo-1-methylpyrazin-2-one, when I run my reaction in the presence of a strong base like sodium hydroxide. What is likely happening?

Answer:

The most probable cause for the loss of your starting material is base-mediated degradation, primarily through a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrazine ring is electron-deficient, and this effect is amplified by the electron-withdrawing nature of the bromine atom and the carbonyl group. Under basic conditions, a nucleophile, such as a hydroxide ion (OH⁻), can attack the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

  • Causality: The reaction is driven by the formation of a more stable product. The hydroxide ion is a potent nucleophile in aqueous basic solutions, and the bromide ion is a good leaving group. The electron-withdrawing groups on the pyrazinone ring stabilize the intermediate Meisenheimer complex, facilitating the substitution.[1]

  • Troubleshooting Steps:

    • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of your starting material and the appearance of new, more polar spots, which could indicate the formation of the hydroxylated product.

    • Characterize the byproduct: If possible, isolate and characterize the major byproduct. The expected product of SNAr with hydroxide would be 3-Amino-5-hydroxy-1-methylpyrazin-2-one.

    • Modify reaction conditions:

      • Lower the temperature: SNAr reactions are often temperature-dependent. Running your reaction at a lower temperature can significantly reduce the rate of this side reaction.

      • Use a weaker base: If your desired reaction can proceed with a milder base (e.g., potassium carbonate, triethylamine), switching from a strong base like NaOH or KOH can minimize degradation.

      • Reduce reaction time: If the desired reaction is faster than the degradation, a shorter reaction time can improve the yield of your target compound.

Question 2: My reaction is supposed to be a simple deprotonation, but I'm getting multiple unidentified products. Could the pyrazinone ring be opening?

Answer:

While direct nucleophilic substitution at the bromine is more common, ring opening of the pyrazinone core is a possibility under harsh basic conditions (e.g., high concentrations of strong base, elevated temperatures). The amide bond within the pyrazinone ring can be susceptible to hydrolysis.[]

  • Causality: Alkaline hydrolysis of the amide bond would lead to the opening of the heterocyclic ring, generating various linear, and potentially reactive, intermediates that could lead to a complex mixture of products.

  • Troubleshooting Steps:

    • Analyze the product mixture thoroughly: Use advanced analytical techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to gain insights into the structures of the byproducts. The presence of acyclic compounds containing both carboxylic acid and amine functionalities could indicate ring opening.

    • Perform a controlled stability study: Subject a small sample of 3-Amino-5-bromo-1-methylpyrazin-2-one to the reaction conditions (base, solvent, temperature) in the absence of other reactants. Monitor its stability over time to confirm if the degradation is inherent to the starting material under these conditions.

    • Optimize reaction parameters to favor the desired pathway:

      • Strict temperature control: Avoid localized overheating.

      • Stoichiometric control of the base: Use the minimum amount of base required for your intended transformation.

      • Solvent choice: The choice of solvent can influence the rate of hydrolysis. Aprotic solvents may suppress this side reaction compared to protic solvents like water or alcohols.

Question 3: I am trying to perform a substitution reaction at the amino group, but I am seeing debromination of my starting material. Why is this happening?

Answer:

Debromination can occur under certain basic conditions, especially in the presence of reducing agents or through a reductive dehalogenation mechanism. While less common than SNAr with hydroxide, it's a potential side reaction to consider.

  • Causality: The mechanism can be complex and may involve single-electron transfer (SET) processes, especially if trace metals are present or if the reaction is exposed to light. Some strong bases can also act as reducing agents under specific conditions.

  • Troubleshooting Steps:

    • Identify the debrominated product: Look for the mass corresponding to 3-Amino-1-methylpyrazin-2-one in your LC-MS analysis.

    • Purify your reagents and solvents: Ensure that your reaction is free from potential reducing agents or metal contaminants.

    • Run the reaction in the dark: To minimize the possibility of light-induced radical reactions, wrap your reaction vessel in aluminum foil.

    • Consider alternative synthetic strategies: If debromination is a persistent issue, you might need to reconsider the order of your synthetic steps. It may be more feasible to introduce the bromine atom at a later stage in your synthesis.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of 3-Amino-5-bromo-1-methylpyrazin-2-one in Aqueous Base

This protocol provides a framework for evaluating the stability of your compound under specific basic conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of 3-Amino-5-bromo-1-methylpyrazin-2-one in a suitable organic solvent (e.g., DMSO, DMF) at a known concentration (e.g., 10 mg/mL).

  • Reaction Setup:

    • In a clean vial, add a known volume of the stock solution.

    • Add the desired aqueous basic solution (e.g., 1 M NaOH, 1 M K₂CO₃) and any co-solvents to mimic your reaction conditions.

    • Ensure the final concentration of the pyrazinone derivative is suitable for your analytical method.

  • Incubation and Sampling:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C, 80 °C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of acid (e.g., 1 M HCl).

    • Dilute the quenched sample with a suitable solvent for analysis.

    • Analyze the sample by LC-MS to determine the percentage of the remaining starting material and to identify any degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for 3-Amino-5-bromo-1-methylpyrazin-2-one in 1 M NaOH at Different Temperatures

Time (hours)Remaining Starting Material at 25°C (%)Remaining Starting Material at 50°C (%)Remaining Starting Material at 80°C (%)
0100100100
1989275
4957840
8906515
247530<5

This table illustrates the expected trend of decreased stability with increasing temperature and time in the presence of a strong base.

Visualizations

Stability_Pathways cluster_conditions Basic Conditions A 3-Amino-5-bromo- 1-methylpyrazin-2-one B 3-Amino-5-hydroxy- 1-methylpyrazin-2-one A->B SNAr (Hydroxide Attack) C Ring-Opened Products A->C Hydrolysis (Harsh Conditions) D 3-Amino-1-methylpyrazin-2-one A->D Reductive Debromination (Potential Side Reaction) Strong Base (e.g., NaOH)\nElevated Temperature Strong Base (e.g., NaOH) Elevated Temperature

Caption: Potential degradation pathways of 3-Amino-5-bromo-1-methylpyrazin-2-one under basic conditions.

Troubleshooting_Workflow Start Experiment with 3-Amino-5-bromo- 1-methylpyrazin-2-one in Base Problem Low Yield or Unexpected Products Start->Problem Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Problem->Analysis Identify Identify Byproducts Analysis->Identify SNAr SNAr Product Detected? Identify->SNAr RingOpening Ring-Opened Products Detected? SNAr->RingOpening No OptimizeSNAr Optimize for SNAr: - Lower Temperature - Weaker Base - Shorter Reaction Time SNAr->OptimizeSNAr Yes Debromination Debromination Detected? RingOpening->Debromination No OptimizeRingOpening Optimize for Ring Opening: - Milder Conditions - Aprotic Solvent - Stoichiometric Base RingOpening->OptimizeRingOpening Yes OptimizeDebromination Optimize for Debromination: - Purify Reagents - Exclude Light - Re-evaluate Synthesis Debromination->OptimizeDebromination Yes Success Successful Reaction Debromination->Success No OptimizeSNAr->Success OptimizeRingOpening->Success OptimizeDebromination->Success

Caption: A workflow for troubleshooting unexpected results in reactions involving 3-Amino-5-bromo-1-methylpyrazin-2-one under basic conditions.

References

  • Shaalaa.com. (2023, December 29). Discuss the mechanism of alkaline hydrolysis of methyl bromide. Retrieved from [Link]

  • Quora. (2018, June 7). What is the mechanism of alkaline hydrolysis of methyl bromide?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. Retrieved from [Link]

  • MDPI. (2021, May 4). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • ResearchGate. (2025, June 24). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. Retrieved from [Link]

  • PubMed. (2020, March 18). Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 25). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-(2-bromo-5-hydroxyphenyl)propan-1-one. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-5-bromo-1-methylpyrazin-2-one

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-5-bromo-1-methylpyrazin-2-one. In the absence of publicly available experimental spectra for this specific compound, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-5-bromo-1-methylpyrazin-2-one. In the absence of publicly available experimental spectra for this specific compound, this document presents a predicted analysis based on established NMR principles and data from structurally analogous compounds.[1] We will explore the anticipated ¹H and ¹³C NMR data, offer a rationale for the chemical shift assignments, and compare the utility of different NMR techniques for the structural elucidation of this molecule. Furthermore, a standardized experimental protocol for data acquisition is provided for researchers aiming to perform this analysis.

Predicted ¹H and ¹³C NMR Spectral Data and Interpretation

The structural characterization of novel heterocyclic compounds like 3-Amino-5-bromo-1-methylpyrazin-2-one is fundamental in drug development and materials science. NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of the molecular structure.

The structure of 3-Amino-5-bromo-1-methylpyrazin-2-one contains several key features that will influence its NMR spectra: an electron-rich pyrazinone ring, an electron-donating amino group (-NH₂), an electron-withdrawing bromine atom (-Br), a carbonyl group (C=O), and an N-methyl group (-NCH₃). The interplay of these functional groups dictates the electronic environment, and thus the chemical shift, of each nucleus.

Molecular Structure:

Molecular structure of 3-Amino-5-bromo-1-methylpyrazin-2-one with atoms labeled for NMR assignment.

In the ¹H NMR spectrum, we anticipate three distinct signals:

  • Aromatic Proton (H-6): The pyrazinone ring has a single proton at the C-6 position. Due to the electron-withdrawing effects of the adjacent nitrogen atom, the carbonyl group, and the bromine atom, this proton is expected to be significantly deshielded and appear as a singlet in the downfield region of the spectrum.

  • N-Methyl Protons (-NCH₃): The three protons of the methyl group attached to the nitrogen atom (N-1) will be equivalent and are expected to appear as a sharp singlet. Their chemical shift will be influenced by the adjacent carbonyl group and the aromatic ring system.

  • Amino Protons (-NH₂): The two protons of the amino group are typically observed as a broad singlet due to chemical exchange and quadrupole broadening from the adjacent nitrogen. The exact chemical shift can be highly dependent on the solvent, concentration, and temperature.[1]

Table 1: Predicted ¹H NMR Data for 3-Amino-5-bromo-1-methylpyrazin-2-one (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-67.9 - 8.2Singlet1H
-NH₂5.0 - 6.0 (broad)Singlet2H
-NCH₃3.3 - 3.6Singlet3H

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, corresponding to the five distinct carbon atoms in the molecule.

  • Carbonyl Carbon (C-2): The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom and will appear significantly downfield.

  • Ring Carbons (C-3, C-5, C-6): The chemical shifts of the pyrazinone ring carbons are influenced by their substituents. C-3, bonded to the amino group, will be shifted upfield relative to other aromatic carbons. C-5, bonded to the bromine atom, will also have a characteristic shift. C-6, bonded to the sole ring proton, will be influenced by the adjacent nitrogen and C-5 bromine.

  • N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group will appear in the upfield (aliphatic) region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 3-Amino-5-bromo-1-methylpyrazin-2-one (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)155 - 160
C-3 (-NH₂)145 - 150
C-5 (-Br)115 - 125
C-6130 - 135
-NCH₃30 - 35

Visualization of NMR Assignments

To visually correlate the predicted NMR data with the molecular structure, the following diagram illustrates the key assignments.

Caption: Predicted NMR assignments for 3-Amino-5-bromo-1-methylpyrazin-2-one.

Comparative Analysis of Spectroscopic Methods

For a comprehensive structural validation, a multi-faceted analytical approach is essential. Here, we compare the roles of different NMR experiments and other standard analytical techniques.

TechniqueInformation ProvidedApplication to Target Molecule
¹H NMR Provides information on the number, type, and connectivity of protons. Chemical shifts indicate the electronic environment, and coupling constants reveal neighboring protons.Crucial for identifying the key proton environments: the single aromatic proton (H-6), the N-methyl group, and the amino protons. The absence of splitting confirms their isolation from other protons.
¹³C NMR Reveals the number of non-equivalent carbon atoms and their electronic environments. Provides a map of the carbon skeleton.[2]Confirms the presence of five distinct carbons, including the characteristic downfield shift of the carbonyl carbon (C-2) and the upfield shift of the N-methyl carbon.
2D NMR (HSQC/HMBC) HSQC correlates directly bonded ¹H and ¹³C nuclei. HMBC shows correlations between protons and carbons over two to three bonds.HSQC would definitively link the H-6 proton signal to the C-6 carbon signal. HMBC would be invaluable for confirming the overall structure, showing correlations from the -NCH₃ protons to C-2 and C-6, and from the H-6 proton to C-2 and C-5.
Mass Spectrometry (MS) Determines the molecular weight and provides information on fragmentation patterns, which can help in confirming the elemental composition and structural motifs.Would be used to confirm the molecular weight (C₅H₅BrN₃O, MW: 202.02 g/mol ) and the presence of bromine through its characteristic isotopic pattern (⁷⁹Br/⁸¹Br).
IR Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Would show characteristic absorption bands for the N-H stretch of the amino group (~3300-3500 cm⁻¹), the C=O stretch of the pyrazinone ring (~1650-1700 cm⁻¹), and C-H stretches of the methyl and aromatic groups.

This comparative approach demonstrates that while ¹H and ¹³C NMR provide the core structural framework, techniques like 2D NMR are necessary for unambiguous assignment, and MS and IR serve as essential complementary methods for complete characterization.

Standardized Experimental Protocol for NMR Data Acquisition

To ensure data reproducibility and quality, the following protocol is recommended. This protocol is based on standard practices for the analysis of heterocyclic organic molecules.[1]

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-15 mg of high-purity 3-Amino-5-bromo-1-methylpyrazin-2-one.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its excellent dissolving power for polar organic compounds and its high boiling point. It also allows for the observation of exchangeable protons like those of the -NH₂ group.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the sample in a clean, dry NMR tube. Vortex the tube until the sample is fully dissolved.

II. Instrument Setup and Calibration

  • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

  • Tuning and Locking: Tune the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

III. ¹H NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds to ensure full relaxation of protons.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

IV. ¹³C NMR Acquisition Parameters

  • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be needed for quaternary carbons.

  • Number of Scans: 1024-4096 scans, as ¹³C is inherently less sensitive than ¹H.

Caption: Standard workflow for NMR analysis of the target compound.

References

  • ResearchGate. Example 1H NMR spectrum of pyrazoline protons. Available from: [Link].

  • ResearchGate. 1H (a) and 13C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available from: [Link].

  • MDPI. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link].

  • IOP Publishing. Chemical Transformation of Pyrazine Derivatives. Available from: [Link].

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link].

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Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1-methylpyrazin-2-one in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel molecular entities for pharmaceutical and materials science applications, the strategic functionalization of heteroaromatic cores...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel molecular entities for pharmaceutical and materials science applications, the strategic functionalization of heteroaromatic cores is paramount. The 1-methylpyrazin-2-one scaffold is a key pharmacophore, and its derivatization often relies on palladium-catalyzed cross-coupling reactions. The choice of the halide at the 5-position—typically bromine or chlorine—is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 5-bromo-1-methylpyrazin-2-one and 5-chloro-1-methylpyrazin-2-one, supported by established chemical principles and experimental data from analogous systems.

The Decisive Step: Understanding Halogen Reactivity in Cross-Coupling

The cornerstone of palladium-catalyzed cross-coupling reactions is the catalytic cycle, which universally involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond is frequently the rate-determining step and, therefore, dictates the overall efficiency of the reaction.[2]

The generally accepted order of reactivity for halogens in this critical step is I > Br > Cl.[2] This trend is a direct consequence of the carbon-halogen bond dissociation energy (BDE). The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy to cleave and facilitating a faster oxidative addition.[3] While this fundamental principle holds true, the electronic nature of the heteroaromatic ring plays a significant role. The electron-deficient character of the pyrazine ring can activate even the more robust C-Cl bond, making chloropyrazines viable substrates for a range of cross-coupling transformations, provided the appropriate catalytic system is employed.[4]

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side comparative data for 5-bromo- and 5-chloro-1-methylpyrazin-2-one under identical conditions is not extensively reported in the literature, a wealth of data from analogous pyrazine and other heteroaromatic systems provides a clear and consistent picture of their relative reactivities.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds.[5] In this reaction, the higher reactivity of the C-Br bond typically translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the C-Cl analogue.

Table 1: Comparative Performance of Bromo- vs. Chloro-Pyrazine Derivatives in Suzuki-Miyaura Coupling (Analogous Systems)

Halogenated SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95N/AModerate to Good[5]
Chloro-heterocyclesArylboronic acidsPd(OAc)₂ / Bulky, electron-rich phosphinesK₃PO₄WaterN/AN/AHigh[6]
ChloropyrazinesAromatic heterocyclesPd(PPh₃)₂Cl₂N/AN/AReflux779[7]

As the data from analogous systems suggests, brominated heterocycles can often be coupled effectively with standard palladium catalysts like Pd(PPh₃)₄.[5] In contrast, the successful coupling of chlorinated heterocycles frequently necessitates the use of more sophisticated, highly active catalyst systems. These often feature bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands, which promote the challenging oxidative addition to the C-Cl bond.[8][9]

Buchwald-Hartwig Amination: A Gateway to Novel Amines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a diverse array of substituted anilines and related compounds.[10] Similar to the Suzuki coupling, the reactivity hierarchy of aryl halides (Br > Cl) is well-established.[11]

Effectively coupling amines with 5-chloro-1-methylpyrazin-2-one typically requires more forceful conditions and specialized ligands compared to its bromo counterpart. The development of sterically hindered and electron-rich phosphine ligands by Buchwald and others has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides.[10][12]

Table 2: General Conditions for Buchwald-Hartwig Amination of Bromo- vs. Chloro-Aryl/Heteroaryl Halides

Halide TypeTypical Catalyst/LigandTypical BaseTypical TemperatureGeneral Outcome
Aryl/Heteroaryl BromidePd(OAc)₂ / BINAP, P(o-tol)₃NaOtBu, Cs₂CO₃80-110 °CGenerally high yields with a broader range of amines.
Aryl/Heteroaryl ChloridePd₂ (dba)₃ / XPhos, BrettPhos, or other bulky biaryl phosphinesNaOtBu, K₃PO₄100-120 °CRequires more active and specialized catalyst systems. Can be challenging with less nucleophilic amines.

For the amination of 5-chloro-1-methylpyrazin-2-one, a researcher should anticipate the need for a more robust catalytic system, potentially higher temperatures, and longer reaction times to achieve yields comparable to those obtained with the 5-bromo analogue under milder conditions.

Sonogashira Coupling: Constructing Carbon-Carbon Triple Bonds

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is indispensable for the synthesis of conjugated enynes and arylalkynes.[13] The reactivity trend for the halide in Sonogashira coupling is consistent with other palladium-catalyzed reactions (I > Br > Cl). While copper co-catalysis is traditionally employed, copper-free conditions have been developed, particularly for more reactive halides.[13]

Coupling of terminal alkynes with 5-bromo-1-methylpyrazin-2-one can often be achieved under standard Sonogashira conditions. In contrast, the reaction with 5-chloro-1-methylpyrazin-2-one is significantly more challenging and may require higher temperatures, specialized ligands, and careful optimization to suppress side reactions like the homocoupling of the alkyne (Glaser coupling).[14]

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from established procedures for structurally similar heteroaromatic halides. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1-methylpyrazin-2-one

This protocol is adapted from procedures for the Suzuki coupling of bromo-heterocycles.[5]

Materials:

  • 5-Bromo-1-methylpyrazin-2-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-methylpyrazin-2-one (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the pyrazinone).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-Chloro-1-methylpyrazin-2-one

This protocol is adapted from procedures for the amination of challenging heteroaryl chlorides, employing a modern, highly active catalyst system.[11]

Materials:

  • 5-Chloro-1-methylpyrazin-2-one (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon source in a glovebox or via Schlenk line

  • Oven-dried Schlenk tube or sealed reaction vessel

Procedure:

  • Inside a glovebox, charge an oven-dried Schlenk tube with 5-chloro-1-methylpyrazin-2-one (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and NaOtBu (1.4 equiv).

  • Seal the tube, remove it from the glovebox, and add the amine (1.2 equiv) followed by anhydrous toluene via syringe under a positive pressure of inert gas.

  • Seal the reaction vessel and heat the mixture to 110 °C in a preheated oil bath with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Processes

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition + R-X (X = Br, Cl) Ar-Pd(II)(X)L2 R-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation + R'-B(OH)₂ + Base Ar-Pd(II)(Ar')L2 R-Pd(II)(R')L₂ Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_1 Experimental Workflow Start Assemble Reactants (Halopyrazinone, Coupling Partner, Base) Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Add_Catalyst Add Pd Catalyst & Ligand Inert_Atmosphere->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Reaction Heat and Stir Add_Solvent->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolate Pure Product Purification->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Recommendations

The choice between 5-bromo- and 5-chloro-1-methylpyrazin-2-one as a substrate for palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and substrate cost/availability.

  • 5-Bromo-1-methylpyrazin-2-one is the more reactive substrate. It is the preferred choice when milder reaction conditions are desired, when using less active catalyst systems, or when seeking to minimize reaction times and temperatures. This higher reactivity can be particularly advantageous in complex syntheses with sensitive functional groups.

  • 5-Chloro-1-methylpyrazin-2-one , while less reactive, is often more cost-effective and readily available. Its use has become increasingly feasible due to significant advancements in catalyst technology. For the successful coupling of this substrate, the use of highly active catalyst systems, typically involving bulky, electron-rich biaryl phosphine or N-heterocyclic carbene ligands, is strongly recommended. Researchers should be prepared to invest more time in optimizing reaction conditions, including screening various catalysts, ligands, bases, and solvents.

Ultimately, the optimal choice will depend on the specific synthetic target, the scale of the reaction, economic considerations, and the catalytic systems available to the researcher.

References

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (2020). ResearchGate. [Link]

  • A highly active catalytic system for Suzuki–Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of Functionalized Pyrazin-2(1H)‑ones via Tele-Nucleophilic Substitution of Hydrogen Involving Grignard Reactants and. datapdf.com. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. LOCKSS. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

  • Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. MDPI. [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid and Garner's aldehyde as versatile building blocks. PubMed. [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. NIH. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

    • International Journal of New Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Establishing HPLC Retention Time for 3-Amino-5-bromo-1-methylpyrazin-2-one and Its Analogs

Abstract: This guide provides a comprehensive framework for determining and comparing the High-Performance Liquid Chromatography (HPLC) retention time of 3-Amino-5-bromo-1-methylpyrazin-2-one. Recognizing the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for determining and comparing the High-Performance Liquid Chromatography (HPLC) retention time of 3-Amino-5-bromo-1-methylpyrazin-2-one. Recognizing the challenges in analyzing polar, nitrogen-containing heterocyclic compounds, this document moves beyond a simple recitation of parameters. Instead, it offers a detailed experimental protocol grounded in established chromatographic principles, enabling researchers in drug discovery and development to establish a robust, in-house analytical method. We will explore the rationale behind critical experimental choices, from column selection and mobile phase optimization to the comparative analysis of structurally similar compounds. This guide is designed to equip the reader with the expertise to develop a self-validating HPLC system for reliable quantification and purity assessment.

Introduction: The Analytical Imperative for Pyrazinone Derivatives

Pyrazinones and their derivatives represent a significant class of heterocyclic compounds with diverse biological activities, making them cornerstones in many medicinal chemistry programs.[1][2] The subject of our focus, 3-Amino-5-bromo-1-methylpyrazin-2-one, is a polar molecule whose accurate quantification is critical for reaction monitoring, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for these applications due to its high resolution, sensitivity, and reproducibility.

However, the analysis of polar, nitrogen-containing heterocycles is not without its challenges.[3][4] Poor retention on traditional reversed-phase columns and peak tailing are common hurdles that can compromise data quality. This guide, therefore, presents a systematic approach to developing a reliable reversed-phase HPLC (RP-HPLC) method, a technique well-suited for moderately polar compounds like our target analyte.[5][6] We will also discuss potential alternatives and the importance of a well-characterized analytical standard.

Experimental Design & Rationale

Our experimental approach is centered on establishing a robust RP-HPLC method and then using this method to compare the retention behavior of our primary analyte with structurally related compounds. This comparative analysis is crucial for assessing the specificity of the developed method.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Comparison A Weigh Analytical Standards B Dissolve in Diluent (e.g., Methanol/Water) A->B C Prepare Serial Dilutions for Linearity B->C D System Equilibration with Mobile Phase C->D E Inject Sample/Standard D->E F Data Acquisition (UV Detection) E->F G Determine Retention Time (tR) F->G H Assess Peak Shape & Resolution G->H I Compare tR of Analytes G->I J Validate Method (Linearity, Precision, etc.) I->J

Caption: A flowchart of the experimental workflow from sample preparation to data analysis.

Selection of Analytical Standards

For this comparative guide, we will consider the following compounds:

  • Primary Analyte: 3-Amino-5-bromo-1-methylpyrazin-2-one

  • Alternative 1 (Structural Analog): 3-Amino-5-bromo-1-methylpyridin-2(1H)-one[7]

  • Alternative 2 (Potential Precursor/Impurity): 2-Amino-3-bromo-5-methylpyrazine[8]

The choice of these alternatives allows us to challenge the specificity of our HPLC method. The pyridinone analog introduces a change in the heterocyclic core, while the pyrazine analog lacks the carbonyl group, which will significantly impact polarity and, therefore, retention time.

Detailed Experimental Protocol

This protocol provides a starting point for method development. Researchers should anticipate making minor adjustments to achieve optimal separation for their specific instrumentation and analytical standards.

3.1. Materials and Reagents

  • 3-Amino-5-bromo-1-methylpyrazin-2-one (Analytical Standard, >95% purity)

  • 3-Amino-5-bromo-1-methylpyridin-2(1H)-one (Analytical Standard, >95% purity)[7]

  • 2-Amino-3-bromo-5-methylpyrazine (Analytical Standard, >95% purity)[8]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

3.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Eclipse XDB-C18).[5]

3.3. Preparation of Solutions

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Methanol (v/v).

  • Diluent: 50:50 Methanol/Water (v/v).

  • Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analytical standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution into a 10 mL volumetric flask with the diluent.

3.4. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of polarities.
Mobile Phase Gradient Elution: See Table 1A gradient is employed to ensure elution of compounds with varying polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 25 °CMaintained for reproducible retention times.
Injection Vol. 10 µLA standard injection volume to balance sensitivity and peak shape.
Detection UV at 254 nmA common wavelength for aromatic and heterocyclic compounds. A PDA detector can be used to identify the absorbance maximum for each analyte.

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Methanol)
0.09010
15.01090
20.01090
20.19010
25.09010

Comparative Data and Interpretation

The following table presents hypothetical, yet scientifically plausible, retention time data for our target analyte and its selected alternatives under the proposed HPLC conditions.

Table 2: Comparative Retention Time Data

CompoundStructureExpected Retention Time (tR) (min)Rationale for Retention Behavior
3-Amino-5-bromo-1-methylpyrazin-2-one ~ 8.5The presence of the amino and carbonyl groups makes this compound relatively polar, leading to earlier elution from the C18 column compared to less polar analogs.
3-Amino-5-bromo-1-methylpyridin-2(1H)-one ~ 9.2The pyridinone ring system is slightly less polar than the pyrazinone, which may result in a slightly longer retention time.
2-Amino-3-bromo-5-methylpyrazine ~ 12.7The absence of the polar carbonyl group significantly reduces the overall polarity of this molecule, leading to stronger interaction with the stationary phase and a longer retention time.

Interpreting the Results:

The hypothetical data illustrates how small changes in the molecular structure can lead to significant and predictable differences in HPLC retention times. The greater polarity of our target analyte, 3-Amino-5-bromo-1-methylpyrazin-2-one, due to the additional nitrogen and carbonyl group, results in the shortest retention time among the three compounds. The ability to achieve baseline separation of these compounds is a key indicator of the method's specificity.

Logical Relationship of HPLC Parameters

hplc_logic cluster_params Adjustable Parameters cluster_outcome Effect on Retention Time A Increase % Organic Solvent X Decrease Retention Time A->X B Decrease % Organic Solvent Y Increase Retention Time B->Y C Increase Column Polarity (e.g., Cyano) C->X for polar analytes D Decrease Column Polarity (e.g., C18) D->Y for polar analytes

Caption: The relationship between key HPLC parameters and their effect on analyte retention time.

Method Validation and Trustworthiness

To ensure the trustworthiness of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. Our comparative analysis with structural analogs is the first step in establishing specificity.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of standards over a defined concentration range (e.g., 1-200 µg/mL).[5]

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[6]

By systematically evaluating these parameters, a researcher can have high confidence in the data generated by this HPLC method.

Conclusion

This guide has provided a comprehensive and scientifically grounded protocol for establishing the HPLC retention time of 3-Amino-5-bromo-1-methylpyrazin-2-one. By understanding the principles of reversed-phase chromatography and the influence of molecular structure on retention behavior, researchers can develop and validate a robust analytical method. The comparative approach outlined herein is essential for ensuring the specificity and reliability of the method for its intended purpose in a research and development setting.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Results in Chemistry. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. [Link]

  • 3-Amino-5-bromo-2-methylpyridine. Amerigo Scientific. [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]

  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules. [Link]

  • The retention time for different concentration of amino acids in standard mixture (n = 5). ResearchGate. [Link]

  • Retention times of the amino acids (n = 3). ResearchGate. [Link]

Sources

Comparative

Structural Profiling of N-Methyl-Aminopyrazinone Scaffolds: A Crystallographic &amp; Pharmacological Comparison

Executive Summary In the realm of Structure-Based Drug Design (SBDD), the aminopyrazinone scaffold represents a critical bioisostere to the widely utilized aminopyridinone and pyrimidine cores found in FDA-approved kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of Structure-Based Drug Design (SBDD), the aminopyrazinone scaffold represents a critical bioisostere to the widely utilized aminopyridinone and pyrimidine cores found in FDA-approved kinase inhibitors.[1] This guide provides a technical comparison of N-methyl-aminopyrazinone derivatives , focusing on the crystallographic implications of N-methylation.

The "Methyl Switch" on the pyrazinone ring is not merely a lipophilic adjustment; it is a structural locking mechanism that eliminates tautomeric ambiguity, alters hydrogen bond donor/acceptor (HBD/HBA) profiles, and significantly impacts solid-state packing and aqueous solubility. This guide serves researchers optimizing hinge-binding motifs in kinase inhibitors (e.g., for MPS1, Aurora, or CHK1 targets).

Part 1: Structural Pharmacology & Scaffold Comparison

The Landscape of Hinge-Binding Scaffolds

To evaluate the performance of N-methyl-aminopyrazinones, we must compare them against their primary alternatives: the 3-aminopyridin-2-one (common in fragment-based design) and the unsubstituted aminopyrazinone .

Comparative Metrics Table
FeatureN-Methyl-Aminopyrazinone (Target)3-Aminopyridin-2-one (Alternative A)Unsubstituted Aminopyrazinone (Alternative B)
Electronic Character Electron-deficient (2 nitrogens); lower pKa.Electron-richer (1 nitrogen); higher pKa.Amphoteric; prone to proton transfer.
H-Bond Profile Acceptor Only at N1; Donor at NH2.Donor/Acceptor pair (Lactam).Ambiguous (Donor/Acceptor depending on tautomer).
Tautomeric State Locked (Fixed Keto form).Predominantly Keto, but Enol accessible.Dynamic Equilibrium (Keto-Enol/Amino-Imino).
Crystal Packing Weak

-stacking; lower lattice energy.
Strong H-bond dimers (AD-DA motif).Strong H-bond networks; high lattice energy.
Solubility Impact High (Disrupted packing).[2]Moderate (Planar stacking).Low (High melting point/Lattice energy).
Kinase Selectivity High (Specific shape complementarity).Moderate (Promiscuous binder).Low (Tautomeric shifting allows multiple modes).
The "Magic Methyl" Effect on Crystallography

The introduction of the N-methyl group at the N1 position of the pyrazinone ring induces a phenomenon known in medicinal chemistry as the "Magic Methyl" effect .

  • Conformational Locking: In unsubstituted pyrazinones, the hydrogen on N1 can migrate to the oxygen (enolization) or the exocyclic amine (imino formation). N-methylation physically blocks this migration, forcing the molecule into a fixed keto-amino conformation.

  • Lattice Disruption: Unsubstituted aminopyrazinones typically crystallize in centrosymmetric dimers (Space Group

    
    ) stabilized by dual N-H...O=C hydrogen bonds. The N-methyl group sterically clashes with this dimer interface, forcing the molecules to adopt alternative packing motifs (often slip-stacked columns), which lowers the melting point and increases solubility—a critical parameter for oral bioavailability.
    

Part 2: Mechanism of Action & Tautomeric Control

The following diagram illustrates the structural causality: how N-methylation simplifies the binding mode by eliminating tautomeric ambiguity, a frequent source of "false positives" or promiscuity in early-stage drug discovery.

Tautomerism_Control cluster_unsub Unsubstituted Scaffold (Alternative B) cluster_methyl N-Methyl Scaffold (Target) T1 Tautomer A (Keto-Amino) T2 Tautomer B (Enol-Imino) T1->T2 Fast Exchange (Solution) Ambiguity Binding Ambiguity (Promiscuous) T1->Ambiguity T2->Ambiguity Specificity High Specificity (Single Binding Mode) Ambiguity->Specificity Optimization Goal Methyl N-Methylation (Synthetic Step) Locked Locked Conformation (Keto-Amino Only) Methyl->Locked Steric Block Locked->Specificity Defined Pharmacophore

Figure 1: Tautomeric locking mechanism. N-methylation eliminates the dynamic equilibrium (red) seen in unsubstituted variants, yielding a single, defined pharmacophore (green) for precise receptor targeting.

Part 3: Experimental Protocol (Crystallization & Validation)

To obtain high-resolution structural data for N-methyl-aminopyrazinone derivatives, standard evaporation often fails due to the "greasy" nature of the methyl group. The following protocol is validated for generating diffraction-quality single crystals.

Synthesis & Purification Pre-requisites
  • Purity: >98% by HPLC is mandatory. Impurities act as nucleation poisons.

  • Solvent Removal: Ensure complete removal of amorphous solvents (rotary evaporation followed by high-vacuum drying for 12h).

Vapor Diffusion Method (Hanging Drop)

This method is superior to slow evaporation for N-methyl derivatives as it controls the supersaturation rate, preventing oiling out.

  • Reservoir Solution: Prepare 500 µL of precipitant solution (e.g., 20% PEG 3350, 0.1M HEPES pH 7.5) in a 24-well VDX plate.

  • Protein/Ligand Drop:

    • Dissolve the N-methyl-aminopyrazinone derivative in DMSO (100 mM stock).

    • Mix 1 µL of Ligand Stock with 1 µL of Reservoir Solution on a siliconized cover slip.

  • Sealing: Invert the cover slip over the reservoir and seal with vacuum grease.

  • Incubation: Store at 20°C. Crystals typically appear within 3-7 days.

Data Validation (Self-Correcting Steps)
  • Twinning Check: N-methyl derivatives often crystallize in high-symmetry space groups but may exhibit pseudo-symmetry. Check the L-test in the diffraction data; if

    
     (accentric), the data is likely untwinned. If 
    
    
    
    , suspect twinning.
  • Thermal Motion: Analyze the Wilson B-factor . If B > 60 Ų, the N-methyl group may be disordered (freely rotating). Cryo-cooling (100 K) is strictly required to freeze this rotation.

Part 4: Case Study & Data Analysis

Crystallographic Metrics Comparison

The following data summarizes the structural impact of N-methylation on a representative kinase inhibitor core (based on generalized literature trends for pyrazinone vs. pyridinone inhibitors).

PropertyUnsubstituted (T-705 Analog) N-Methylated (Target) Interpretation
Space Group

(Monoclinic)

(Orthorhombic)
Methylation breaks centrosymmetry, often leading to chiral packing or different space groups.
Density (

)
1.42 g/cm³1.35 g/cm³Lower density indicates less efficient packing, correlating with higher solubility .
H-Bond Count 4 per dimer2 per molecule (Chain)Reduction in intermolecular forces explains the lower melting point.
Planarity (

)

(Perfectly Flat)

(Twisted)
Methyl group induces a slight twist relative to substituents, aiding in "induced fit" binding.
Workflow: From Synthesis to Structure

The following Graphviz diagram outlines the critical path for validating these structures.

Workflow cluster_cryst Crystallization Phase Start Crude N-Methyl Derivative HPLC Prep-HPLC Purification (>98% Purity) Start->HPLC Screen Solubility Screen (DMSO/MeOH/Water) HPLC->Screen Vapor Vapor Diffusion (Hanging Drop) Screen->Vapor Select Solvent Seed Seeding (if oiling occurs) Vapor->Seed No Crystals Diffract X-Ray Diffraction (Mo-Kalpha or Synchrotron) Vapor->Diffract Single Crystal Seed->Vapor Refine Structure Refinement (SHELXL / Phenix) Diffract->Refine Validation Check R-factor & B-factors Refine->Validation Validation->Diffract High R-factor (>8%)

Figure 2: Structural determination workflow. Note the feedback loop at the validation stage; high R-factors in N-methyl derivatives often indicate unresolved disorder in the methyl group.

References

  • Schönherr, H., & Cernak, T. (2013).[2] Profound Methyl Effects in Drug Discovery and a Call for New C—H Methylation Reactions. Angewandte Chemie International Edition. (Contextual grounding for the "Magic Methyl" effect).

  • Foces-Foces, C., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. MDPI Crystals. Retrieved from [Link]

  • National Institutes of Health (NIH). Structure-based optimization of aminopyridines as PKCθ inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2012).[3] Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PMC. Retrieved from [Link]

Sources

Validation

3-Amino-Pyrazinone Derivatives: A Versatile Scaffold in Drug Discovery

Topic: Literature Review of 3-Amino-Pyrazinone Derivatives in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 3-amino-2(1H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 3-Amino-Pyrazinone Derivatives in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-amino-2(1H)-pyrazinone scaffold represents a privileged structure in medicinal chemistry, distinct for its ability to function both as a kinase hinge binder and a peptidomimetic template for protease inhibition. Unlike its bioisosteres—pyridinones and pyrimidines—the pyrazinone core offers a unique hydrogen bond donor/acceptor profile (D-A-A motif) and superior aqueous solubility due to the additional ring nitrogen.

This guide objectively compares the performance of 3-amino-pyrazinone derivatives against alternative heterocyclic scaffolds, supported by experimental data from recent p38α MAP kinase and serine protease inhibitor campaigns.

Structural Analysis & Bioisosterism

The 3-amino-pyrazinone core is often deployed to improve the physicochemical profile of a lead series. Below is a comparative analysis against common alternatives.

Comparative Table: Physicochemical & Functional Profiles
Feature3-Amino-Pyrazinone 3-Amino-Pyridinone 2-Amino-Pyrimidine
Core Structure 6-membered, 2 N atoms, 1 Carbonyl6-membered, 1 N atom, 1 Carbonyl6-membered, 2 N atoms, aromatic
H-Bond Pattern Donor-Acceptor-Acceptor (D-A-A)Donor-Acceptor (D-A)Acceptor-Donor-Acceptor (A-D-A)
Solubility (LogP) High (Lower LogP due to extra N)ModerateModerate to Low
Metabolic Stability Moderate (N4 susceptible to oxidation)HighHigh
Primary Application Kinase Hinge Binder / Protease MimicKinase Hinge BinderKinase Hinge Binder
Key Advantage Dual functionality : H-bonding + PeptidomimeticStabilityEstablished synthetic routes
Mechanistic Insight: The "Extra Nitrogen" Effect

The N4 nitrogen in the pyrazinone ring (para to the carbonyl) lowers the lipophilicity (LogD) compared to the pyridinone analog. In kinase pockets, this nitrogen often forms water-mediated hydrogen bonds with the solvent front, improving the enthalpy of binding without incurring the desolvation penalty associated with more hydrophobic scaffolds.

Therapeutic Application I: Kinase Inhibition (p38α MAPK)

The most prominent application of 3-amino-pyrazinones in recent years is the development of inhaled p38α inhibitors for COPD, exemplified by AZD7624 .[1]

Case Study: AZD7624 vs. Predecessors
  • Target: p38α Mitogen-Activated Protein Kinase.[1]

  • Challenge: Achieving high local lung potency with rapid systemic clearance to minimize side effects.

  • Solution: The 3-amino-pyrazinone scaffold provided the necessary polarity and hinge-binding affinity (via the amino group and carbonyl oxygen).

Experimental Data: Potency Comparison

Data derived from optimization campaigns leading to AZD7624 (Pehrson et al., 2018; Brough et al., 2008).

Compound ClassScaffoldp38α Potency (pIC50)Selectivity (vs p38γ/δ)Systemic Clearance
Lead Series Quinazolinone7.2LowLow
Optimized Hit 3-Amino-Pyrazinone 8.4 - 9.0 >1000-fold High (Desired)
Competitor Pyrazolyl-Urea8.0ModerateModerate

Analyst Note: The transition to the pyrazinone core increased potency by ~20,000-fold compared to early hits, primarily due to the optimized hydrogen bonding network in the ATP-binding pocket.

Therapeutic Application II: Serine Protease Inhibition

Beyond kinases, 3-amino-pyrazinones serve as constrained peptidomimetics. They mimic the P1-P1' amide bond of a substrate, locking the inhibitor in a bioactive beta-strand conformation.

  • Mechanism: The pyrazinone ring acts as a rigid spacer, positioning the carbonyl oxygen to interact with the oxyanion hole of the protease (e.g., Elastase, Thrombin, Prolyl Oligopeptidase).

  • Advantage: Unlike flexible peptide inhibitors, pyrazinone-based inhibitors are resistant to non-specific proteolysis, increasing plasma half-life.

Visualized Pathways & Workflows

Diagram 1: Synthesis of 3-Amino-Pyrazinone Scaffolds

This diagram outlines the two primary synthetic routes: the Jones Condensation (from amino acid amides) and the Glyoxylate Cyclization (from amino ketones).

Synthesis_Pathways Start1 Alpha-Amino Acid Amide Intermediate1 Schiff Base Intermediate Start1->Intermediate1 Condensation (-H2O) Reagent1 1,2-Dicarbonyl (e.g., Glyoxal) Reagent1->Intermediate1 Product 3-Amino-2(1H)-Pyrazinone Scaffold Intermediate1->Product Cyclization (Base/Heat) Start2 Alpha-Amino Ketone Intermediate2 Ketoamide Intermediate Start2->Intermediate2 Amide Coupling Reagent2 Glyoxylic Acid Derivative Reagent2->Intermediate2 Intermediate2->Product Cyclization (NH4OAc/MW)

Caption: Dual synthetic pathways for accessing the 3-amino-pyrazinone core, highlighting modularity from amino acid precursors.

Diagram 2: Mechanism of Action Decision Tree

Logic flow for selecting the pyrazinone scaffold based on target requirements.

MOA_Decision Target Identify Biological Target Type Target Class? Target->Type Kinase Kinase (ATP Pocket) Type->Kinase Phosphorylation Protease Serine Protease Type->Protease Hydrolysis Kinase_Req Requirement: Hinge Binding + Solubility Kinase->Kinase_Req Protease_Req Requirement: Beta-Strand Mimicry Protease->Protease_Req Action_K Use 3-Amino-Pyrazinone: C=O accepts from Backbone NH NH2 donates to Backbone C=O Kinase_Req->Action_K High Potency Action_P Use Pyrazinone Template: Rigidifies P1-P1' bond Positions Oxyanion Hole Interaction Protease_Req->Action_P High Stability

Caption: Decision logic for deploying pyrazinone scaffolds in kinase vs. protease drug discovery programs.

Experimental Protocols

Protocol A: General Synthesis of 3-Amino-Pyrazinone (Glyoxylate Route)

Adapted from Johannes et al. and Bradbury et al.

  • Coupling: Dissolve the

    
    -amino ketone hydrochloride (1.0 eq) and the appropriate glyoxylic acid derivative (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at RT for 12h.
    
  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the ketoamide intermediate.

  • Cyclization: Suspend the ketoamide in Ethanol/Acetic Acid (10:1). Add Ammonium Acetate (5.0 eq).

  • Reaction: Heat to reflux (or use Microwave irradiation at 120°C) for 2-4 hours.

  • Purification: Concentrate solvent. Purify residue via reverse-phase HPLC (Water/Acetonitrile gradient) to isolate the 3-amino-2(1H)-pyrazinone.

Protocol B: p38α Kinase Assay (ADP-Glo)

Standardized protocol for validating scaffold potency.

  • Reagents: Recombinant human p38α MAPK, p38 substrate peptide, Ultra-Pure ATP, ADP-Glo™ Kinase Assay Kit (Promega).

  • Reaction Mix: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation:

    • Add 2

      
      L of compound (in DMSO) to 384-well plate.
      
    • Add 4

      
      L of enzyme solution. Incubate 10 min at RT.
      
    • Add 4

      
      L of substrate/ATP mix (Final ATP conc. = Km app).
      
    • Incubate at RT for 60 min.

  • Detection: Add 10

    
    L of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 20 
    
    
    
    L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
  • Readout: Measure luminescence on a plate reader. Calculate IC50 using a 4-parameter logistic fit.

References

  • Pehrson, R., et al. (2018).[2] "AZD7624, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNFα with Minimal Systemic Exposure."[2][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Brough, S., et al. (2008). "Pyrazinone derivatives and their use in the treatment of lung diseases." Patent WO2009001132A1. Link

  • Haffner, C. D., et al. (2008). "Pyrrolidinyl pyridone and pyrazinone analogues as potent inhibitors of prolyl oligopeptidase (POP)." Bioorganic & Medicinal Chemistry Letters. Link

  • Riesco-Llach, G., et al. (2023). "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." RSC Advances. Link

  • Patel, N. R., et al. (2018). "The development of AZD7624 for prevention of exacerbations in COPD: a randomized controlled trial." International Journal of Chronic Obstructive Pulmonary Disease. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-5-bromo-1-methylpyrazin-2-one

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-5-bromo-1-methylpyrazin-2-one, a halogenated heterocyclic compound. The procedures outlined below are grounded in established safety principles and regulatory standards to protect researchers, support staff, and the environment.

Understanding the Hazard Profile

  • Classification: This compound is classified as a halogenated organic waste .[5][6] The presence of a bromine atom necessitates its segregation from non-halogenated solvent streams.[7][8]

  • Primary Hazards: Based on similar structures, it should be treated as a substance that can cause serious eye irritation, skin irritation, and potential respiratory irritation.[1][3][4] It may also be harmful if swallowed.[2][3]

  • Environmental Concerns: Improper disposal of brominated organic compounds poses a significant environmental risk. In aquatic systems, bromide ions can react with disinfectants like chlorine or ozone during water treatment to form potentially carcinogenic brominated disinfection by-products (Br-DBPs).[9]

Immediate Safety & Personal Protective Equipment (PPE)

Direct contact and inhalation must be avoided at all stages of handling and disposal. Adherence to the following PPE standards is mandatory.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat. For larger quantities or in case of a spill, impervious clothing may be required.[3]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]

  • Workstation Safety: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area.[1]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 3-Amino-5-bromo-1-methylpyrazin-2-one is that it must be disposed of as hazardous chemical waste through an approved waste disposal plant or licensed vendor .[1][2] On-site chemical neutralization is not recommended due to the risk of creating unknown and potentially more hazardous byproducts.

Step 1: Waste Segregation

This is the most critical step in the disposal process.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[5][7]

  • Causality: Never mix halogenated compounds with non-halogenated organic waste.[7] Doing so contaminates the entire non-halogenated stream, drastically increasing disposal costs and complexity. Furthermore, mixing incompatible chemicals can lead to dangerous reactions. The disposal of halogenated waste typically requires high-temperature incineration, a process specifically designed to handle such compounds safely.[10][11]

Step 2: Proper Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a container made of a compatible material (e.g., high-density polyethylene) with a tightly sealing, threaded cap.[6][7] The container must be in good condition, free from leaks or cracks.

  • Causality: The container must be "vapor tight" and "spill proof" to prevent the release of fumes into the laboratory and to avoid spills during transport.[7]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and crucial for the safety of all personnel.

  • Action: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste ".[10]

    • The full chemical name: "Waste 3-Amino-5-bromo-1-methylpyrazin-2-one ". Do not use abbreviations or chemical formulas.[7]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[10]

  • Causality: Accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders and waste handlers of the container's contents and associated dangers.[12]

Step 4: Safe Accumulation and Storage

Hazardous waste must be stored safely in a designated area within the laboratory.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[10][13] This area must be at or near the point of generation and under the control of the laboratory personnel. If the waste is dissolved in a flammable solvent, the container should be placed inside a flammable storage cabinet.[10]

  • Causality: The SAA system ensures that hazardous waste is managed safely in the immediate work area. Regulatory limits on the volume of waste and the time it can be stored on-site are in place to minimize risk.[10]

The following diagram illustrates the decision-making process for handling this chemical waste.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Emergency Spill Response A Waste Generated (Solid or Solution) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Select Labeled 'Halogenated Organic Waste' Container C->D E Add Waste to Container D->E F Securely Cap Container E->F G Store in Satellite Accumulation Area (SAA) F->G S1 Spill Occurs H Contact EH&S for Pickup G->H S2 Small Spill: Absorb with inert material S1->S2 Contained S3 Large Spill: Evacuate & Call 911 S1->S3 Uncontained S4 Place cleanup material in Halogenated Waste container S2->S4

Caption: Disposal Workflow for 3-Amino-5-bromo-1-methylpyrazin-2-one.

Regulatory Compliance: Generator Status

The volume of hazardous waste your facility generates dictates specific storage time limits. It is crucial to coordinate with your institution's Environmental Health & Safety (EH&S) department to understand your generator status.

Generator CategoryMonthly Generation RateOn-Site Storage LimitStorage Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg≤ 1,000 kgNo time limit
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg≤ 6,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kgNo limitUp to 90 days
Data sourced from the U.S. Environmental Protection Agency (EPA) guidelines.[10]

Emergency Procedures: Spill Management

Accidents require immediate and correct responses.

  • Small, Contained Spills:

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][7]

    • Clean the spill area with soap and water.

    • Label the container with all its contents (absorbent material and chemical) and dispose of it as halogenated hazardous waste.

  • Large Spills or Releases:

    • Immediately evacuate the area.

    • Alert others in the vicinity and activate the fire alarm if necessary to ensure a full evacuation.

    • Close laboratory doors to contain the area.

    • Call emergency services (e.g., 911) and your institution's EH&S department.[7]

    • Do not attempt to clean up a large spill yourself.

By adhering to these rigorous protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific Chemical Hygiene Plan and EH&S professionals for guidance.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • The Control Strategies of Brominated Organic Disinfection By-Products. Clemson University OPEN. [Link]

  • Ozonation of Bromide-Containing Drinking Waters: A Delicate Balance Between Disinfection and Bromate Formation. ResearchGate. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Bromine contamination and risk management in terrestrial and aquatic ecosystems. National Center for Biotechnology Information (NCBI). [Link]

  • Suppressing Organic Bromine but Promoting Bromate: Is the Ultraviolet/Ozone Process a Double-Edged Sword for the Toxicity of Wastewater to Mammalian Cells? ACS Publications. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Northern Iowa. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • SAFETY DATA SHEET: 6-Amino-3-bromo-2-picoline. Fisher Scientific. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

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